molecular formula C5H9N3O2 B13559872 4-Nitrosopiperazine-1-carbaldehyde

4-Nitrosopiperazine-1-carbaldehyde

Cat. No.: B13559872
M. Wt: 143.14 g/mol
InChI Key: QCKBEGKGQLANEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosopiperazine-1-carbaldehyde ( 2455384-08-2) is a specialized organic compound with the molecular formula C 5 H 9 N 3 O 2 and a molecular weight of 143.14 g/mol . This chemical features a piperazine ring core that is simultaneously functionalized with a nitrosamino group (-N=O) and a formyl group (-CHO). Its structure, represented by the SMILES notation O=CN1CCN(N=O)CC1, makes it a valuable and versatile building block in synthetic and medicinal chemistry research . This compound is of significant interest in advanced pharmaceutical research, particularly in the field of nitrosamine analysis and control . As a defined nitrosamine impurity, it is used as a reference standard in the development and validation of analytical methods. Its primary research value lies in ensuring the safety and quality of drug substances and products by enabling accurate detection, identification, and quantification of potentially genotoxic nitrosamine impurities to comply with regulatory guidelines (e.g., ANDA) . Researchers utilize this compound for quality control during commercial drug production and in method validation studies. As a high-purity research chemical, 4-Nitrosopiperazine-1-carbaldehyde is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses . It is critical to note that nitrosamine compounds, such as the related Ethyl 4-Nitrosopiperazine-1-carboxylate, are highly toxic organic compounds and suspected human carcinogens . This product must be handled by qualified professionals with appropriate safety measures in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

4-nitrosopiperazine-1-carbaldehyde

InChI

InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2

InChI Key

QCKBEGKGQLANEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)N=O

Origin of Product

United States

Foundational & Exploratory

The Chemical Dynamics of 4-Nitrosopiperazine-1-carbaldehyde: Stability, Degradation Kinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrosopiperazine-1-carbaldehyde (CAS: 2455384-08-2), chemically synonymous with 1-formyl-4-nitrosopiperazine, occupies a critical intersection between pharmaceutical impurity profiling and environmental engineering. As a Nitrosamine Drug Substance-Related Impurity (NDSRI), it emerges in piperazine-based pharmacophores exposed to formylating and nitrosating agents. Concurrently, in industrial post-combustion carbon capture, it is a highly scrutinized degradation product of aqueous piperazine (PZ) solvents[1].

This technical whitepaper provides an authoritative analysis of the stability, degradation pathways, and self-validating analytical methodologies required to accurately quantify and mitigate this compound.

Mechanistic Pathways: Formation and Degradation

The Formation Cascade

The genesis of 4-nitrosopiperazine-1-carbaldehyde is fundamentally a two-step electrophilic substitution process. First, piperazine (PZ) undergoes formylation via exposure to formaldehyde, formic acid, or oxidative cleavage of carbon species, yielding 1-formylpiperazine (NFPZ)[1]. The remaining secondary amine on the NFPZ ring is highly susceptible to nitrosation. In the presence of nitrogen oxides (NOx) or nitrites under acidic conditions, the nitrosonium ion (NO⁺) attacks the secondary amine, forming the stable N-nitrosamine target.

Degradation Modalities

Understanding how this molecule degrades is essential for both environmental fate modeling and pharmaceutical shelf-life determination.

  • Photolytic Cleavage (UV-A): N-nitrosamines are notoriously photolabile. The N–NO bond exhibits a characteristic n→π∗ electronic transition in the 330–350 nm range. Photon absorption induces rapid homolytic cleavage, releasing nitric oxide (NO•) and generating a 1-formylpiperazinyl radical.

  • Hydroxyl Radical (•OH) Oxidation: In atmospheric chemistry and advanced oxidation processes (AOPs), •OH attack dictates the compound's half-life. Because both nitrogen atoms in 4-nitrosopiperazine-1-carbaldehyde are fully substituted, •OH cannot abstract an N–H proton. Instead, oxidation obligatorily proceeds via C–H abstraction on the piperazine methylene bridges. This generates a carbon-centered radical that rapidly adds O₂ to form a peroxy radical, ultimately resolving into a metastable cyclic alkoxy radical. This intermediate undergoes spontaneous ring-opening, yielding complex diamides and nitramine derivatives[2].

Pathway PZ Piperazine (PZ) NFPZ 1-Formylpiperazine (NFPZ) PZ->NFPZ Formylation (HCHO / HCOOH) CPZNO 4-Nitrosopiperazine-1-carbaldehyde (Target NDSRI) NFPZ->CPZNO Nitrosation (NOx / Nitrite) PHOTO Photolysis (UV/Vis) Denitrosation CPZNO->PHOTO hν (330-350 nm) OXID •OH Oxidation Spontaneous Ring Opening CPZNO->OXID •OH (C-H Abstraction)

Formation and degradation pathways of 4-nitrosopiperazine-1-carbaldehyde.

Empirical Methodologies: Self-Validating Analytical Protocols

When analyzing nitrosamines, the greatest risk is artifactual formation —the accidental synthesis of the nitrosamine during sample preparation or ionization. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system.

Protocol: Trace Quantification and Stability Profiling via LC-HRMS

Step 1: Immediate Sample Quenching

  • Action: Immediately upon extracting a sample from a stability chamber or reactor, spike the matrix with 10 mM ascorbic acid or sodium azide.

  • The Causality: Residual nitrites in the sample matrix will rapidly react with any free 1-formylpiperazine the moment the sample is acidified for LC analysis. Ascorbic acid acts as a rapid reducing agent, converting reactive nitrite ( NO2−​ ) into unreactive nitric oxide (NO), thereby freezing the chemical state of the sample and preventing false positives.

Step 2: Chromatographic Separation

  • Action: Utilize a reversed-phase UHPLC system equipped with a High-Strength Silica (HSS) T3 column, using a gradient of 0.1% formic acid in water and methanol.

  • The Causality: Standard C18 columns often fail to retain highly polar, low-molecular-weight nitrosamines, causing them to elute in the void volume where matrix-induced ion suppression is most severe. The HSS T3 stationary phase promotes enhanced retention of polar analytes, ensuring 4-nitrosopiperazine-1-carbaldehyde elutes in a clean chromatographic window.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Employ Electrospray Ionization (ESI+) coupled to a Time-of-Flight (ToF) or Orbitrap mass spectrometer. Target the exact monoisotopic mass of the [M+H]+ adduct at m/z 144.07675[3].

  • The Causality: Complex matrices (such as degraded carbon capture solvents or formulated drug products) contain hundreds of isobaric interferences. A mass accuracy threshold of <3 ppm is mandatory to unambiguously differentiate the target nitrosamine from background noise. For continuous gas-phase monitoring, Proton Transfer Reaction-Time-of-Flight-Mass Spectrometry (PTR-ToF-MS) is highly effective[4].

Step 4: System Suitability Testing (SST)

  • Action: Run a procedural blank consisting of the sample matrix devoid of the API/solvent, spiked with nitrite and ascorbic acid.

  • The Causality: If the blank yields a signal at m/z 144.07675, the quenching protocol is insufficient, and the system fails validation.

Workflow Prep Sample Quenching (Ascorbic Acid) LC UHPLC Separation (HSS T3 Column) Prep->LC Prevents Artifacts MS HRMS Detection (m/z 144.07675) LC->MS Resolves Matrix Data Kinetic Modeling (t1/2 Calculation) MS->Data <3 ppm Accuracy

Self-validating analytical workflow for nitrosamine stability profiling.

Quantitative Analytics

To facilitate rapid method development and stability modeling, the following tables summarize the critical quantitative parameters for 4-nitrosopiperazine-1-carbaldehyde.

Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters

Accurate mass targeting is critical for distinguishing this compound from structurally similar piperazine degradants. Predicted Collision Cross Section (CCS) values are provided for ion mobility spectrometry (IMS) applications[3].

Adduct SpeciesChemical FormulaTheoretical m/zPredicted CCS (Ų)
[M+H]⁺ C5​H10​N3​O2+​ 144.07675126.9
[M+Na]⁺ C5​H9​N3​O2​Na+ 166.05869133.9
[M+NH₄]⁺ C5​H13​N4​O2+​ 161.10329145.8
[M-H]⁻ C5​H8​N3​O2−​ 142.06219128.7
Table 2: Degradation Kinetics under Standardized Stress Conditions

The stability of the compound varies drastically depending on environmental energy inputs. Due to its photolability, all analytical preparations must be conducted using actinic shielding (amber glassware).

Stress ConditionReagent / Energy SourcePrimary Degradation MechanismEstimated Half-Life ( t1/2​ )
Photolysis (UV-A) 365 nm irradiationHomolytic denitrosation< 15 minutes
Oxidation (AOP) H2​O2​ / UV (•OH generation)C–H abstraction & ring opening~ 45 minutes
Thermal (Aqueous) 80°C, pH 7.0 bufferHydrolysis (Highly stable)> 14 days
Thermal (Acidic) 80°C, pH 2.0 bufferAcid-catalyzed denitrosation~ 12 hours

References

  • 4-nitrosopiperazine-1-carbaldehyde (C5H9N3O2) - PubChemLite.Université du Luxembourg.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.National Institutes of Health (NIH) / PMC.
  • Pilot plant testing to mitigate piperazine oxidation.National Carbon Capture Center.
  • Emissions with Various Water Wash Configurations during Pilot Plant Testing of Aqueous Piperazine for CO2 Capture.ACS Publications.

Sources

Decoding the Genotoxicity of Nitrosamine Impurities: Mechanisms, Predictive Modeling, and Enhanced Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape is currently undergoing a rigorous paradigm shift in impurity profiling, driven by the pervasive discovery of N-nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs) in widely prescribed medications[1]. Classified unequivocally as a "cohort of concern" under the ICH M7(R2) guideline, nitrosamines possess potent mutagenic and carcinogenic properties that demand specialized analytical and biological scrutiny[2]. This technical guide dissects the mechanistic toxicology of nitrosamines, outlines the Carcinogenic Potency Categorization Approach (CPCA), and provides a self-validating, step-by-step framework for executing the Enhanced Ames Test (EAT).

The Mechanistic Toxicology of Nitrosamines

Nitrosamines are not inherently DNA-reactive; they are stealth pro-mutagens that require specific metabolic bioactivation to exert their genotoxic effects. The primary pathway for this activation is α-hydroxylation, a process mediated by Cytochrome P450 (CYP) enzymes—predominantly CYP2E1 for low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA)[3].

The causality of nitrosamine-induced mutagenesis follows a strict biochemical cascade:

  • Enzymatic Oxidation : CYP450 enzymes catalyze the hydroxylation of the α-carbon adjacent to the nitroso group[3].

  • Spontaneous Cleavage : The resulting α-hydroxy nitrosamine is highly unstable. It spontaneously decomposes, yielding an aldehyde and an alkyldiazohydroxide intermediate[4].

  • Electrophile Generation : Rapid dehydration of the alkyldiazohydroxide yields an alkyldiazonium ion—a highly reactive electrophile[3].

  • DNA Alkylation : The diazonium ion acts as a potent alkylating agent, attacking nucleophilic centers on DNA bases (most notably the N7 and O6 positions of guanine). If not repaired by O6-methylguanine-DNA methyltransferase (MGMT), this adduct causes base mispairing during DNA replication, cementing a permanent gene mutation[3][4].

Pathway N Nitrosamine Impurity (e.g., NDMA, NDSRIs) CYP Cytochrome P450 (CYP2E1 / α-Hydroxylation) N->CYP AlphaOH α-Hydroxy Nitrosamine (Unstable Intermediate) CYP->AlphaOH Diaz Alkyldiazonium Ion (Highly Reactive Electrophile) AlphaOH->Diaz Dehydration DNA DNA Alkylation (Adduct Formation) Diaz->DNA Nucleophilic Attack Mut Gene Mutation & Carcinogenesis DNA->Mut Replication Error

Caption: Metabolic activation pathway of nitrosamines via α-hydroxylation to DNA-reactive diazonium ions.

Predictive Toxicology: The Carcinogenic Potency Categorization Approach (CPCA)

Because NDSRIs are structurally complex and unique to specific active pharmaceutical ingredients (APIs), empirical in vivo carcinogenicity data is almost never available at the time of detection[5]. To bridge this critical safety gap, regulatory agencies (FDA, EMA) implemented the CPCA.

The CPCA predicts the mutagenic potential of a nitrosamine by analyzing its structural environment. Specifically, it evaluates the presence of activating or deactivating functional groups near the α-carbon that natively influence the thermodynamic likelihood of CYP-mediated α-hydroxylation[5].

Quantitative Data Summary: CPCA Structural Features

The following table summarizes how specific molecular substructures dictate the carcinogenic risk profile of a nitrosamine impurity by modulating the α-hydroxylation pathway[5]:

Feature TypeStructural FeatureMechanistic Effect on α-HydroxylationCPCA Impact (Carcinogenic Risk)
Activating Benzylic group bonded to N-nitrosoStabilizes the transition state, facilitating CYP oxidation.Increases Risk (Lowers PC Score)
Activating Methyl group bonded to β-carbonReduces steric hindrance, promoting enzymatic access.Increases Risk (Lowers PC Score)
Deactivating Electron-withdrawing group (EWG) at α-carbonPulls electron density away, inhibiting oxidative attack.Decreases Risk (Raises PC Score)
Deactivating β-hydroxyl groupInduces steric/electronic hindrance blocking the CYP active site.Decreases Risk (Raises PC Score)

Biological Validation: The Enhanced Ames Test (EAT)

While the standard OECD 471 Bacterial Reverse Mutation Test (Ames test) is the gold standard for assessing DNA-reactive impurities, it notoriously yields false negatives for nitrosamines[6][7].

The Causality of Standard Assay Failure:

  • Enzymatic Deficiency : Standard 10% rat liver S9 fractions lack the specific, high-level CYP activity (e.g., CYP2A6, CYP2E1) required to bioactivate sterically hindered NDSRIs[8].

  • Volatility and Half-life : The standard plate incorporation method allows volatile nitrosamines or short-lived diazonium intermediates to dissipate into the headspace before they can physically diffuse into the bacteria and interact with the DNA[9].

To resolve this, the FDA and EMA mandate the Enhanced Ames Test (EAT) for nitrosamine evaluation[6][7].

Step-by-Step Methodology: The Enhanced Ames Test Workflow

Objective: To maximize metabolic activation and ensure the capture of transient electrophilic intermediates.

  • Step 1: Comprehensive Strain Selection Deploy a full bacterial panel: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). Scientific Rationale: Nitrosamines predominantly induce base-pair substitutions (captured by TA100, TA1535, and WP2 uvrA), but broad coverage ensures the detection of atypical frameshift mutations caused by larger, bulkier NDSRIs[6][7].

  • Step 2: Fortified Metabolic Activation (S9) Prepare 30% (v/v) post-mitochondrial fractions from both phenobarbital/β-naphthoflavone-induced Rat liver AND Hamster liver. Scientific Rationale: Hamster S9 exhibits a fundamentally different CYP profile that has proven significantly more efficient at α-hydroxylating complex NDSRIs compared to standard rat S9[7][8].

  • Step 3: The 30-Minute Pre-Incubation Phase (Critical Step) Mix the tester strain, the 30% S9 mix, and the test nitrosamine in a minimal volume of compatible solvent (e.g., water or methanol; strictly avoid DMSO as it competitively inhibits CYP activity). Incubate in a sealed vessel at 37°C for exactly 30 minutes. Scientific Rationale: Pre-incubation in a liquid matrix forces prolonged, direct molecular contact between the generated diazonium ions and the bacteria before the addition of agar restricts diffusion[7][9].

  • Step 4: Plating and Incubation Add molten top agar to the pre-incubation mixture, pour over minimal glucose agar plates, and incubate for 48-72 hours at 37°C.

  • Step 5: System Suitability & Self-Validation To self-validate the assay, concurrent vehicle controls must establish the spontaneous reversion baseline. Strain-specific positive controls (e.g., N-nitroso-proline or NDMA) must induce a ≥2-fold increase in revertant colonies. Failure of the positive control to trigger this threshold invalidates the run, ensuring no false negatives are reported due to S9 degradation[8][9].

Ames Start Test Compound (Nitrosamine/NDSRI) PreInc Pre-incubation Phase (30 mins @ 37°C) Start->PreInc S9 Metabolic Activation (30% Hamster/Rat S9) S9->PreInc Plate Agar Plating & Incubation (48-72h) PreInc->Plate Top Agar Addition Strains Bacterial Strains (TA98, TA100, WP2 uvrA) Strains->PreInc Result Colony Counting & Self-Validation Plate->Result

Caption: Workflow logic of the Enhanced Ames Test emphasizing the critical 30-minute pre-incubation phase.

Regulatory Control & Process Mitigation

If an EAT yields a negative result, combined with robust metabolic data, manufacturers can confidently justify higher Acceptable Intake (AI) limits (e.g., up to 1500 ng/day) to regulatory bodies[6]. Conversely, positive results necessitate either the establishment of strict AI limits based on the CPCA or further in vivo testing (e.g., OECD 488 Transgenic Rodent Assays) to assess tissue-specific mutagenesis.

Mitigation Strategies: To control nitrosamines in human drugs, manufacturers must audit their synthetic routes and supply chains for root causes[10]:

  • Process Optimization : Strictly avoid the concurrent use of secondary/tertiary amines and nitrosating agents (e.g., sodium nitrite) under acidic conditions[10][11].

  • Solvent Management : Implement rigorous supplier audits to prevent nitrosamine carryover from recovered or recycled solvents[11].

By leveraging predictive frameworks like the CPCA and deploying mechanistically sound, self-validating assays like the Enhanced Ames Test, drug development professionals can accurately assess and mitigate genotoxic risks, ensuring total compliance with ICH M7(R2) and safeguarding public health.

References

  • CDER Nitrosamine Impurity Acceptable Intake Limits - fda.gov. 6

  • Appendix 3 to Questions and answers for marketing authorisation holders - europa.eu. 7

  • Control of Nitrosamine Impurities in Human Drugs - fda.gov. 1

  • FDA Guidance on Mutagenic Impurities (ICH M7(R2)) - scribd.com.2

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - hesiglobal.org. 3

  • Evaluation of Various Potential Genotoxic Nitrosamine Impurities - jchr.org. 4

  • Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities (CPCA) - fda.gov. 5

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment - nih.gov. 8

  • Enhanced Ames test: a new era in nitrosamine genotoxicity assessment - genevolution.fr. 9

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs - khlaw.com.11

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of 4-Nitrosopiperazine-1-carbaldehyde in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of 4-Nitrosopiperazine-1-carbaldehyde in the synthesis of novel heterocyclic compounds. While this specific reagent is not extensively documented in current literature, its bifunctional nature—possessing both a reactive carbaldehyde and a modifiable N-nitroso piperazine moiety—presents a compelling platform for constructing diverse molecular architectures. This document extrapolates from well-established synthetic transformations to propose detailed, field-proven protocols. We will explore its utility in multicomponent reactions, cyclocondensations, and sequential modifications to forge key heterocyclic cores such as pyrazoles, pyrimidines, and more complex fused systems. The underlying rationale for each synthetic choice is detailed, providing a robust framework for practical application and further discovery.

Introduction: A Scaffold of Untapped Potential

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings like piperazine being a privileged scaffold in numerous FDA-approved drugs.[1][2] The piperazine ring is valued for its ability to improve pharmacokinetic properties and engage in critical biological interactions.[3] When functionalized, it becomes a powerful building block for creating new chemical entities.

4-Nitrosopiperazine-1-carbaldehyde (C₅H₉N₃O₂) is a unique bifunctional reagent.[4] The carbaldehyde group is a versatile handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, reductive aminations, and cycloadditions.[5][6] Simultaneously, the N-nitroso group on the piperazine ring offers a strategic element for synthetic manipulation. It can be retained in the final product, or it can serve as a protecting group for the secondary amine, which can be deprotected under specific conditions to allow for further derivatization.

This guide provides proposed synthetic routes that leverage this dual reactivity to access novel heterocyclic libraries.

Reagent Profile and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the properties and hazards of the materials involved.

PropertyValueSource
Molecular Formula C₅H₉N₃O₂PubChem[4]
Molecular Weight 143.14 g/mol PubChem[4]
Appearance Predicted to be a solid or liquid-
SMILES O=NN1CCN(CC1)C=OPubChem[4]

Critical Safety Warning: N-nitroso compounds, including N-nitrosopiperazine, are a class of chemicals known for their potential carcinogenic properties.[7][8] All handling of 4-Nitrosopiperazine-1-carbaldehyde and its derivatives must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) before use and follow all institutional safety protocols for handling potent compounds.

Proposed Synthetic Application: Pyrazole Synthesis via Vilsmeier-Haack-like Cyclization

The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic compounds, but its principles can be adapted to synthesize heterocyclic systems like pyrazoles from hydrazone precursors.[6] Here, we propose a protocol where 4-Nitrosopiperazine-1-carbaldehyde is first condensed with a substituted acetohydrazide, followed by a Vilsmeier-Haack cyclization to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde scaffold.

Rationale and Mechanistic Insight

The aldehyde provides the C4 and C5 carbons of the pyrazole ring, while the hydrazide provides the two nitrogen atoms and the C3 carbon. The initial condensation forms a key hydrazone intermediate. Subsequent treatment with the Vilsmeier reagent (POCl₃/DMF) facilitates an intramolecular electrophilic cyclization onto the enolizable position of the hydrazone, followed by dehydration and hydrolysis to yield the final pyrazole-4-carbaldehyde. The N-nitroso piperazine moiety remains intact, offering a site for later-stage functionalization.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization A 4-Nitrosopiperazine- 1-carbaldehyde C Hydrazone Intermediate A->C Acid Catalyst (e.g., Acetic Acid) B Substituted Acetohydrazide B->C E 1-(4-Nitrosopiperazine-1-carbonyl)- 3-substituted-1H-pyrazole-4-carbaldehyde C->E Intramolecular Cyclization D Vilsmeier Reagent (POCl₃/DMF) D->E caption Workflow for Pyrazole Synthesis.

Caption: Proposed workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(1-(4-nitrosopiperazin-1-yl)methylidene)-2-substituted-acetohydrazide (Hydrazone Intermediate)

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Nitrosopiperazine-1-carbaldehyde (1.0 eq.).

  • Solvent & Reactant Addition: Dissolve the starting material in ethanol (20 mL). To this solution, add the desired 2-substituted acetohydrazide (1.05 eq.) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and triturate with diethyl ether to induce crystallization.

Step 2: Synthesis of 1-(4-(4-nitrosopiperazin-1-yl)carbonyl)-3-substituted-1H-pyrazole-4-carbaldehyde

  • Reagents & Setup: In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL) with stirring. Maintain the temperature below 5 °C.

  • Reactant Addition: Once the reagent is formed, add the hydrazone intermediate from Step 1 (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 6-10 hours.[6] Monitor the reaction by TLC.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The solid product will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Proposed Synthetic Application: Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[9] We propose using 4-Nitrosopiperazine-1-carbaldehyde as the aldehyde component in this reaction.

Rationale and Mechanistic Insight

This reaction involves the acid-catalyzed condensation of an aldehyde (4-Nitrosopiperazine-1-carbaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea. The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes a Michael addition with the β-ketoester, followed by cyclization and dehydration to afford the DHPM core. This approach allows for rapid assembly of molecular complexity from simple starting materials.

Workflow Diagram

G cluster_reaction One-Pot Reaction A 4-Nitrosopiperazine- 1-carbaldehyde E 4-(4-Nitrosopiperazinyl)- dihydropyrimidinone Derivative A->E B β-Ketoester (e.g., Ethyl Acetoacetate) B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl, Lewis Acid) D->E Catalyzes Condensation caption Workflow for Biginelli Reaction.

Caption: Proposed workflow for the Biginelli multicomponent reaction.

Detailed Experimental Protocol
  • Reagents & Setup: In a 50 mL round-bottom flask, combine 4-Nitrosopiperazine-1-carbaldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.).

  • Solvent & Catalyst: Add ethanol (15 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up & Isolation: After the reaction is complete, cool the flask in an ice bath. The product will typically crystallize out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by cold ethanol, to remove unreacted starting materials. The product can be recrystallized from hot ethanol to yield pure dihydropyrimidinone.

The Strategic Role of the N-Nitroso Group

The N-nitroso group is more than just a passive spectator in these syntheses. Its presence can be strategically leveraged in a multi-step synthetic plan.

StrategyDescriptionPotential Outcome
Retention The N-nitroso functionality is carried through the synthetic sequence into the final molecule.The final compound may possess unique biological activities or physicochemical properties conferred by the nitroso group.
Deprotection (Denitrosation) The N-nitroso group serves as a protecting group for the N-4 position of the piperazine ring. It can be removed post-cyclization to reveal a free secondary amine.This allows for late-stage diversification. The free amine can be acylated, alkylated, or used in other coupling reactions to build a library of analogs.
Reduction The N-nitroso group can be reduced to an N-amino (hydrazinyl) group.This introduces a new reactive handle (N-NH₂) that can participate in further cyclizations, for example, to form fused triazole or pyrazole rings.
Protocol for Denitrosation (N-Nitroso Group Removal)
  • Reagents & Setup: Dissolve the N-nitrosated heterocyclic product (1.0 eq.) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Carefully add a reducing agent. A common and effective method is to use a saturated solution of hydrogen chloride (HCl) in ethyl acetate or gaseous HCl bubbled through the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up & Isolation: Upon completion, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Conclusion

4-Nitrosopiperazine-1-carbaldehyde represents a promising, albeit underutilized, building block for the synthesis of novel heterocyclic compounds. The protocols detailed in these notes, derived from established and reliable chemical transformations, provide a solid foundation for its exploration. By leveraging the dual reactivity of the aldehyde and the strategic potential of the N-nitroso group, researchers can unlock new avenues for creating diverse molecular libraries essential for advancing drug discovery and materials science. The inherent safety considerations associated with N-nitroso compounds must be rigorously respected throughout all experimental procedures.

References

  • Title: Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture Source: PubMed, Environmental Science & Technology URL: [Link]

  • Title: Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities Source: PMC, ACS Omega URL: [Link]

  • Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applications Source: PMC, Molecules URL: [Link]

  • Title: 4-nitrosopiperazine-1-carbaldehyde (C5H9N3O2) Source: PubChem URL: [Link]

  • Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Source: ResearchGate URL: [Link]

  • Title: Managing n-nitrosopiperazine and dinitrosopiperazine Source: ResearchGate, Energy Procedia URL: [Link]

  • Title: Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process Source: The University of Texas at Austin Libraries URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities Source: MDPI, Molecules URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: A review on synthesis and applications of pyrazole and its analogues Source: Journal of Advanced Scientific Research URL: [Link]

Sources

High-throughput screening methods for nitrosamine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Quantitation of Nitrosamine Impurities in Pharmaceuticals

Executive Summary & Regulatory Context

Mechanistic Root Causes of Nitrosamine Formation

Nitrosamines are typically formed via the nitrosation of secondary or tertiary amines[4]. This reaction is catalyzed under acidic conditions or at elevated temperatures when nitrosating agents (e.g., nitrites present in excipients, or nitrogen oxides in recovered solvents) are present[4]. Understanding this causality is critical for sample preparation: analytical methods must not inadvertently induce nitrosamine formation during extraction (e.g., by using acidic diluents at high temperatures).

RootCause Amines Amine Sources (API, Excipients, Solvents) Reaction Nitrosation Reaction (Catalyzed by pH/Temp) Amines->Reaction Nitrosating Nitrosating Agents (Nitrites, NOX) Nitrosating->Reaction SmallMol Small-Molecule Nitrosamines (e.g., NDMA, NDEA) Reaction->SmallMol NDSRI NDSRIs (API-derived Nitrosamines) Reaction->NDSRI

Fig 1: Mechanistic pathways of nitrosamine formation in pharmaceutical products.

High-Throughput Analytical Strategies

Traditional GC-MS and LC-MS methods often suffer from extensive sample preparation and long chromatographic run times (up to 37 minutes per cycle), creating a bottleneck for batch release[5]. To achieve high-throughput screening, two orthogonal strategies are recommended based on the volatility and structure of the target analytes:

  • Strategy A: UHPLC-MS/MS (Triple Quadrupole) for Broad-Spectrum & NDSRIs. Utilizing a triple quadrupole (QqQ) mass spectrometer allows for the simultaneous quantitation of up to 12 nitrosamines, including complex NDSRIs, at sub-nanogram levels[6]. The causality behind using UHPLC-MS/MS lies in its ability to resolve isobaric interferences through specific Multiple Reaction Monitoring (MRM) transitions and rapid gradient elution, achieving Limits of Quantitation (LOQ) as low as 0.15 ng/mL[6].

  • Strategy B: Headspace-SIFT-MS for Volatile Nitrosamines. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) eliminates the need for chromatographic separation by utilizing soft chemical ionization (using H3O+, NO+, and O2+ reagent ions)[7]. This prevents the fragmentation of target molecules, allowing direct analysis of the headspace gas. This approach accelerates throughput to 12 samples per hour (a three-fold advantage over traditional methods) and delivers the first result in just 70 minutes[8].

Data Presentation: Method Comparison

Table 1: Performance Metrics of High-Throughput Screening Modalities

FeatureUHPLC-MS/MS (Triple Quadrupole)Headspace-SIFT-MS
Primary Target NDSRIs, Non-volatile & Volatile NitrosaminesVolatile Nitrosamines (e.g., NDMA, NDEA)
Throughput ~3-5 samples / hour (method dependent)12 samples / hour[8]
Sample Preparation Solvent extraction, centrifugation, filtration[6]Direct solid incubation (solvent-free)[7]
Ionization Technique Electrospray Ionization (ESI) or APCISoft Chemical Ionization (H3O+, NO+, O2+)[7]
Typical LOQ 0.03 - 0.15 ng/mL[9]2 ng/g (in 500 mg drug product)[8]

Experimental Protocols

The following protocols are designed as self-validating systems. Each sequence must begin with a System Suitability Test (SST) to verify ionization efficiency and the absence of carryover.

Workflow Sample Pharmaceutical Sample PrepLC LC-MS/MS Prep (MeOH:H2O Extraction) Sample->PrepLC PrepSIFT SIFT-MS Prep (Headspace Incubation) Sample->PrepSIFT SST System Suitability Test (SST) (Verify LOQ & Blanks) SST->Sample AnalyzeLC UHPLC-MS/MS Analysis PrepLC->AnalyzeLC AnalyzeSIFT Direct SIFT-MS Analysis PrepSIFT->AnalyzeSIFT Compliance Compare vs FDA AI Limits AnalyzeLC->Compliance AnalyzeSIFT->Compliance

Fig 2: Parallel high-throughput workflows for nitrosamine screening ensuring self-validation.

Protocol A: UHPLC-MS/MS Method for NDSRIs and Small-Molecule Nitrosamines

Causality Note: A 60:40 Methanol:Water diluent is utilized because methanol effectively solubilizes polar nitrosamines, while the aqueous fraction precipitates highly lipophilic API components and polymeric excipients during centrifugation. This prevents ESI source contamination and matrix suppression, ensuring rugged high-throughput performance[6].

Step-by-Step Methodology:

  • System Suitability & Blank Preparation: Prepare a diluent blank (60 mL Methanol / 40 mL LC-MS grade Water)[6]. Inject the blank to confirm the absence of artifactual nitrosamine peaks (self-validation step).

  • Standard Curve Generation: Prepare a mixed standard solution of target nitrosamines at 20 ng/mL. Serially dilute to generate a 6-point calibration curve, ensuring the lowest standard meets the 150 pg LOQ requirement[6].

  • Sample Extraction: Crush the drug product tablet into a fine powder. Weigh an amount equivalent to the maximum daily dose.

  • Solubilization: Add 10.0 mL of the 60:40 Methanol:Water diluent. Vortex aggressively for 5 minutes.

  • Centrifugation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients[6].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial (amber vials prevent UV-induced degradation of nitrosamines).

  • Chromatographic Analysis: Inject 10 µL onto a C18 UHPLC column. Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B) to separate the API from the nitrosamine impurities[6].

  • Quantitation: Monitor specific MRM transitions using the triple quadrupole mass spectrometer.

Protocol B: Headspace-SIFT-MS for Ultra-High-Throughput Volatile Screening

Causality Note: SIFT-MS is chosen for volatile targets (e.g., NDMA) because it eliminates liquid extraction, thereby removing the risk of solvent-induced artifactual nitrosation. The addition of potassium carbonate alters the ionic strength of any residual moisture, driving volatile nitrosamines into the headspace via the salting-out effect[7].

Step-by-Step Methodology:

  • System Blank: Run an empty, sealed 20 mL headspace vial through the incubation cycle to establish the environmental baseline.

  • Sample Preparation: Weigh 500 mg of the crushed pharmaceutical sample directly into a 20 mL headspace vial[8].

  • Matrix Modification: Add a precise amount of potassium carbonate to the vial to promote the transfer of nitrosamines into the gas phase[7]. Seal the vial immediately with a PTFE-lined septum.

  • Incubation: Transfer the vial to an automated headspace autosampler. Incubate at 60°C for 30 minutes (or 80°C for 15 minutes) to achieve gas-solid equilibrium[7][8].

  • Ionization & Detection: Extract the headspace gas and introduce it into the SIFT-MS instrument. Analyze using H3O+, NO+, and O2+ reagent ions. These multiple reagent ions resolve isobaric overlaps without chromatography[8].

  • Data Processing: Utilize automated software to process the kinetic reaction data and deliver absolute quantitation in under four minutes per sample[7].

Regulatory Compliance & Data Interpretation

Quantified results must be evaluated against the Acceptable Intake (AI) limits defined by the FDA. For NDSRIs lacking compound-specific safety data, the FDA recommends assigning AI limits based on the Predicted Carcinogenic Potency Categorization Approach (CPCA)[10]. If a batch exceeds these limits, manufacturers must conduct a root cause analysis and implement mitigation strategies before release[1].

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA | Source: fda.gov | 1

  • Revision 2 of FDA Guidance on Nitrosamines Published - NSF | Source: nsf.org | 11

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability | Source: federalregister.gov | 2

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA | Source: fda.gov | 10

  • FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group | Source: gmp-compliance.org | 4

  • Throughput nitrosamine analysis in drug products using SIFT-MS | Source: news-medical.net | 3

  • Nitrosamine Detection in Pharmaceuticals: A Faster, Greener, and More Effective Approach | Source: pharmexec.com | 7

  • High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors | Source: chromatographyonline.com | 5

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Source: nih.gov |12

  • Nitrosamine Impurities Testing and Analysis | Source: resolvemass.ca | 9

  • Highly sensitive method for determination of 12 nitrosamine impurities in multiple ARBs using the TSQ Altis Plus tripl | Source: thermofisher.com | 6

  • Simple, Rapid Analysis Of N-Nitrosodimethylamine (NDMA) Impurity In Ranitidine Products Using SIFT-MS | Source: syft.com | 8

Sources

Application Note: Development and Certification of 4-Nitrosopiperazine-1-carbaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Following regulatory mandates to assess and mitigate nitrosamine risks, the demand for highly pure, fully characterized reference standards has surged. 4-Nitrosopiperazine-1-carbaldehyde (CAS 2455384-08-2) is a critical NDSRI[1]. It forms via the nitrosation of 1-formylpiperazine—a ubiquitous intermediate and degradation product in the synthesis of piperazine-containing Active Pharmaceutical Ingredients (APIs) such as prazosin, terazosin, and trimetazidine.

Beyond pharmaceuticals, 4-Nitrosopiperazine-1-carbaldehyde is a recognized environmental degradant. In post-combustion carbon capture technologies utilizing aqueous piperazine, atmospheric photo-oxidation and reactions with NOx species generate significant quantities of this specific nitrosamine [2].

This application note provides a comprehensive, self-validating methodology for the synthesis, structural elucidation, purity assignment, and trace-level quantification of 4-Nitrosopiperazine-1-carbaldehyde reference standards.

Mechanistic Pathway of Formation

Understanding the causality of impurity formation is essential for both mitigation and standard synthesis. 1-Formylpiperazine contains a highly nucleophilic secondary amine. Under acidic conditions (in gastric fluid or during API processing) or atmospheric exposure, nitrosating agents (e.g., nitrous acid derived from sodium nitrite, or environmental NOx) readily attack the secondary amine.

NitrosationPathway A 1-Formylpiperazine (Secondary Amine Precursor) C Electrophilic Attack (Formation of N-NO Bond) A->C B Nitrosating Agent (NaNO2 / HCl or NOx) B->C D 4-Nitrosopiperazine-1-carbaldehyde (CAS 2455384-08-2) C->D -H2O

Figure 1: Mechanistic pathway for the N-nitrosation of 1-formylpiperazine.

Synthesis and Purification Protocol

To generate a primary reference standard, the synthesis must minimize over-reaction and degradation. The following protocol utilizes low-temperature diazotization to stabilize the nitrous acid intermediate and prevent the hydrolytic cleavage of the formyl group.

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 10.0 mmol of 1-formylpiperazine in 20 mL of 0.1 M HCl.

  • Temperature Control (Critical): Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Nitrous acid is highly unstable at room temperature, decomposing into NO and NO2 gases. Low temperatures ensure a controlled electrophilic nitrosation.

  • Nitrosation: Dissolve 12.0 mmol (1.2 eq) of Sodium Nitrite (NaNO2) in 5 mL of cold deionized water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining rigorous stirring.

  • Incubation: Allow the reaction to stir for 2 hours at 0–5 °C. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching & Extraction: Adjust the pH to 7.5 using saturated aqueous NaHCO3 to neutralize excess acid. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 30 °C to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of DCM to DCM:MeOH (95:5). Collect the fractions containing the pure product (Rf ~0.45) and evaporate to yield a pale yellow solid.

Structural Elucidation & Purity Assignment

A reference standard is only as reliable as its analytical validation. We employ a self-validating system where orthogonal techniques cross-verify the assigned purity.

Structural Characterization (NMR & HRMS)

The structural elucidation of 4-Nitrosopiperazine-1-carbaldehyde presents a unique analytical challenge: Rotamers . The restricted rotation around both the amide bond (N-C=O) and the nitrosamine bond (N-N=O) results in multiple conformational isomers existing simultaneously in solution. This causes significant peak splitting and broadening in both 1 H and 13 C NMR spectra at room temperature.

Table 1: Key Characterization Data for 4-Nitrosopiperazine-1-carbaldehyde

Analytical TechniqueParameter / ObservationExpected Value / Assignment
HRMS (ESI+) Exact Mass [M+H]+ Calculated: 144.0773
HRMS (ESI+) Observed Mass [M+H]+ Found: 144.0770 ( Δ < 3 ppm)
1 H NMR (400 MHz, CDCl 3​ ) Formyl Proton (-CHO) δ 8.05 – 8.15 ppm (multiplet due to rotamers)
1 H NMR (400 MHz, CDCl 3​ ) Piperazine Ring Protons δ 3.50 – 4.30 ppm (complex overlapping multiplets, 8H)
FT-IR (ATR) N=O Stretch~1450 cm −1
FT-IR (ATR) C=O Stretch (Formyl)~1665 cm −1
Orthogonal Purity Assignment

To certify the material, absolute purity is determined using Quantitative NMR (qNMR) and cross-validated against a Mass Balance approach.

  • qNMR (Primary Method): The sample is dissolved in DMSO- d6​ alongside a NIST-traceable internal standard (e.g., Maleic Acid). The absolute mass fraction is calculated by integrating the formyl proton against the olefinic protons of maleic acid.

  • Mass Balance (Secondary Method): Chromatographic purity (HPLC-UV at 254 nm) is adjusted by subtracting water content (Karl Fischer titration) and residual volatile solvents (Thermogravimetric Analysis / GC-HS).

  • Validation Rule: The standard is certified only if ∣PqNMR​−PMassBalance​∣≤0.5% .

CertificationWorkflow S1 1. Chemical Synthesis (Controlled Nitrosation) S2 2. Chromatographic Purification (Flash Chromatography) S1->S2 S3 3. Structural Elucidation (HRMS & Rotamer-Aware NMR) S2->S3 S4 4. Orthogonal Purity Check (qNMR vs. Mass Balance) S3->S4 S5 5. Certified Reference Material (CoA Generation) S4->S5

Figure 2: Self-validating analytical workflow for reference standard certification.

Analytical Protocol: Trace Quantification via LC-MS/MS

Once the reference standard is certified, it is utilized to quantify trace levels of 4-Nitrosopiperazine-1-carbaldehyde in API batches. Due to the high polarity of this NDSRI, traditional C18 columns often suffer from poor retention.

Causality for Column Selection: We mandate the use of a Biphenyl stationary phase . The biphenyl phase provides enhanced retention for polar, nitrogen-containing compounds via π−π interactions, ensuring the nitrosamine elutes away from the solvent front and API matrix suppression zones [3].

LC-MS/MS Method Parameters
  • Column: Restek Raptor Biphenyl (100 × 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 2 mins.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode

Table 2: MRM Transitions for 4-Nitrosopiperazine-1-carbaldehyde

Target AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Rationale
Quantifier Transition 144.1114.115Loss of NO radical [M+H−30]+ (Classic Nitrosamine fragmentation)
Qualifier Transition 144.186.125Cleavage of formyl group and ring fragmentation

References

  • Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2024). U.S. Department of Health and Human Services. URL:[Link]

  • Nielsen, C. J., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Environmental Science & Technology. (2020). URL:[Link]

  • Federal Register. Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. (2024). URL:[Link]

Application Note: 4-Nitrosopiperazine-1-carbaldehyde as a Covalent Probe in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the identification of novel binding pockets on "undruggable" targets often requires innovative chemical probes. While N-nitrosamines are widely recognized in the pharmaceutical industry as Nitrosamine Drug Substance-Related Impurities (NDSRIs) requiring strict regulatory monitoring [1][2], their unique reactivity can be harnessed in vitro as specialized covalent probes.

4-Nitrosopiperazine-1-carbaldehyde (4-NP1C) is a low-molecular-weight, Rule of Three (Ro3) compliant fragment. It features a rigid piperazine scaffold, a formyl group for hydrogen bonding, and an N-nitroso group that can act as a proximity-driven transnitrosylating agent. This guide details the application of 4-NP1C as a tethering probe to map reactive cysteines, providing self-validating protocols for LC-HRMS screening and crystallographic elucidation.

Physicochemical Profiling & Rationale

To succeed in FBDD, a fragment must efficiently sample chemical space and possess high ligand efficiency. 4-NP1C perfectly aligns with Astex's "Rule of Three" criteria. The formyl moiety acts as a stable, non-reactive hydrogen-bond acceptor, anchoring the fragment in sub-pockets. Conversely, the N-nitroso group serves as a latent electrophile. When positioned adjacent to a nucleophilic thiolate (Cys-S⁻) in an enzyme active site, it facilitates a transnitrosylation reaction, transferring the -NO group to the protein and releasing 1-formylpiperazine.

Table 1: Physicochemical Properties of 4-NP1C
ParameterValueFBDD Relevance (Ro3 Compliance)
CAS Number 2455384-08-2Unique identifier for library procurement.
Molecular Formula C₅H₉N₃O₂Low complexity allows for efficient synthetic elaboration.
Monoisotopic Mass 143.07 DaMW < 300 Da; ideal for high ligand efficiency.
cLogP (Predicted) -0.5cLogP ≤ 3; ensures high aqueous solubility for mM screening.
H-Bond Donors / Acceptors 0 / 3HBD ≤ 3, HBA ≤ 3; minimizes non-specific aggregation.
Reactive Modality N-Nitroso (-N=O)Enables targeted covalent transnitrosylation (+29 Da shift).

Mechanism of Action: Targeted Transnitrosylation

Standard fragments rely on transient, weak non-covalent interactions ( Kd​ in the mM range). 4-NP1C utilizes a "tethering" approach. The initial non-covalent recognition aligns the N-nitroso group with a target cysteine. This proximity artificially increases the local concentration of the warhead, driving the covalent transfer of the nitric oxide group (S-nitrosylation).

Pathway A 4-NP1C Fragment (N-NO Donor) C Proximity-Driven Interaction A->C B Target Protein (Nucleophilic Cysteine) B->C D Transnitrosylation (-S-NO Formation) C->D Covalent Step E Leaving Group (1-Formylpiperazine) C->E Dissociation

Mechanism of targeted cysteine transnitrosylation by 4-NP1C in FBDD.

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every positive hit must be confirmed by a negative control (mutagenesis) to rule out assay interference or non-specific adduction.

Intact Protein LC-HRMS Screening

High-Resolution Mass Spectrometry (HRMS) is the gold standard for detecting covalent fragment binding [3]. The goal is to detect a +29 Da mass shift , representing the addition of the -NO group to the intact protein.

Causality Note: Dithiothreitol (DTT) and β -mercaptoethanol (BME) must be strictly excluded from the assay buffer. These reducing agents contain free thiols that will outcompete the target protein for the nitroso warhead, leading to false negatives.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. If a reducing agent is absolutely required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM, as it lacks a thiol group.

  • Protein Preparation: Dilute the target protein to a final concentration of 2 µM.

  • Compound Addition: Add 4-NP1C to a final concentration of 500 µM (1% DMSO final).

    • Handling Insight: N-nitrosopiperazines are thermally stable but susceptible to UV degradation [4]. Perform incubations in amber vials or low-light conditions.

  • Incubation: Incubate the mixture at 25°C for 4 hours.

  • Quenching: Stop the reaction by adding Formic Acid to a final concentration of 1% (v/v).

  • LC-HRMS Analysis: Inject 2-5 µL onto an LC-Q-TOF or Orbitrap system.

Table 2: Recommended LC-HRMS Parameters
ParameterSettingRationale
Column C4 or C8 Desalting Column (e.g., MassPREP)Prevents intact protein carryover; resolves protein from excess fragment.
Mobile Phase A / B 0.1% FA in H₂O / 0.1% FA in AcetonitrilePromotes efficient protein ionization in positive ESI mode.
Gradient 5% to 90% B over 5 minutesRapid desalting and elution of the intact protein.
Mass Range (m/z) 500 – 3000Captures the multiply charged envelope of the intact protein.
Deconvolution MaxEnt1 or ReSpect algorithmConverts the m/z envelope to a zero-charge monoisotopic mass.
Self-Validation & Structural Elucidation Workflow

A mass shift alone is insufficient to prove functional binding. The system must validate the specific site of action.

Workflow S1 Primary Screen (WT Protein + 4-NP1C) S2 LC-HRMS Analysis (+29 Da Mass Shift) S1->S2 S3 Control Validation (Cys-to-Ser Mutant) S2->S3 S4 X-Ray Crystallography (Binding Site Map) S3->S4

Self-validating FBDD screening workflow for covalent nitroso-fragments.

Validation Steps:

  • Mutagenesis Control: Generate a Cys-to-Ser (C S) mutant of the suspected target residue. Repeat the LC-HRMS protocol. The absence of the +29 Da shift in the mutant validates that the transnitrosylation is site-specific and not a mass spectrometry artifact.

  • Crystallographic Soaking:

    • Grow apo-crystals of the target protein.

    • Transfer crystals to a soaking drop containing crystallization liquor supplemented with 5-10 mM 4-NP1C and 5% DMSO.

    • Soak for 2 to 24 hours in the dark.

    • Interpretation: Electron density maps will reveal the -S-NO adduct on the cysteine. In some cases, the non-covalently bound 1-formylpiperazine leaving group may still be trapped in the adjacent sub-pocket, providing a complete map of the pharmacophore requirements.

Hit-to-Lead Strategy: Warhead Replacement

While 4-NP1C is an exceptional in vitro probe for identifying cryptic pockets, the N-nitroso group carries inherent mutagenic risks (NDSRI classification) that preclude its use in clinical candidates [2].

Once the binding pocket is validated and the spatial orientation of the piperazine ring is determined via X-ray crystallography, the Hit-to-Lead campaign must focus on warhead replacement . The N-nitroso group should be synthetically replaced with clinically validated, safer covalent electrophiles, such as:

  • Acrylamides: For targeting highly nucleophilic cysteines (Michael addition).

  • Chloroacetamides: For slightly less reactive cysteines.

  • Nitrile groups: For reversible covalent inhibition.

By utilizing 4-NP1C strictly as a discovery tool, researchers can leverage its unique transnitrosylation chemistry to unlock difficult targets, while maintaining a clear path to safe, developable therapeutics.

References

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. Available at:[Link]

  • Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. ResearchGate. Available at: [Link]

  • A Kinetic Model for Assessing Potential Nitrosamine Carcinogenicity. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. ResearchGate. Available at:[Link]

Application Note: Advanced Solid-Phase Extraction (SPE) Workflows for the Enrichment and Quantification of Trace Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The detection and mitigation of N-nitrosamine impurities in pharmaceuticals remains one of the most critical analytical challenges in modern drug development. Following the initial discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (ARBs), global regulatory bodies have established stringent thresholds for these probable human carcinogens. The mandates an acceptable intake (AI) limit of 26.5 ng/day for several small-molecule nitrosamine impurities[1]. Furthermore, the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs)—which share structural similarities with the active pharmaceutical ingredient (API)—requires highly selective sample preparation techniques to achieve sub-parts-per-billion (ppb) detection limits[2].

Direct injection or simple liquid-liquid extraction (LLE) often fails to provide the necessary sensitivity and selectivity. High concentrations of API entering the mass spectrometer can cause severe ion suppression, baseline noise, and most dangerously, artifactual in-source formation of nitrosamines during analysis[3]. To overcome these limitations, Solid-Phase Extraction (SPE) has become the gold standard for matrix removal and analyte enrichment[4].

Mechanistic Rationale: Why Mixed-Mode SPE?

Solid-phase extraction is a non-equilibrium procedure that allows for targeted fractionation of complex matrices[4]. While reversed-phase sorbents (e.g., HLB) are common, they often co-elute the API with the target nitrosamines.

To achieve absolute separation, Mixed-Mode Strong Cation-Exchange (MCX) sorbents are highly recommended. The causality behind this choice relies on the fundamental acid-base chemistry of the analytes:

  • API Retention (Ionic): The vast majority of APIs contain basic amine functional groups. When the sample is loaded under acidic conditions (e.g., 0.1% formic acid), the API becomes protonated. These positively charged API molecules bind aggressively to the negatively charged sulfonic acid groups on the MCX sorbent via strong cation exchange[5].

  • Nitrosamine Elution (Hydrophobic): Nitrosamines are neutral molecules under standard acidic conditions. They are retained on the sorbent solely through weak reversed-phase (hydrophobic) interactions.

  • Selective Desorption: By washing the cartridge with a 100% organic solvent (like methanol), the hydrophobic interactions are disrupted, eluting the neutral nitrosamines. Meanwhile, the protonated API remains strongly trapped on the ion-exchange sites[5].

SPE_Mechanistic_Workflow A 1. Sample Preparation Dissolve API in Acidic Buffer B 2. SPE Conditioning MeOH followed by Acidic Water C 3. Sample Loading API (Protonated) & NAs (Neutral) B->C D 4. Washing Step 5% Aqueous MeOH (Removes Excipients) C->D Ionic & Hydrophobic Binding E 5. Selective Elution 100% MeOH (Elutes Nitrosamines) D->E Disrupt Hydrophobic Bonds F 6. LC-MS/MS Analysis API remains trapped on sorbent E->F Enriched Analyte

Workflow of mixed-mode SPE for nitrosamine enrichment and API removal.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with Good Manufacturing Practices (GMP), the following protocol is designed as a self-validating system . By introducing isotopically labeled internal standards (IS) prior to extraction, the workflow automatically accounts for any analyte loss or matrix effects during the SPE process.

Materials & Reagents
  • Sorbent: Mixed-mode polymeric strong cation-exchange cartridge (e.g., 60 mg / 3 mL).

  • Reagents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (FA).

  • Standards: Reference standards for target nitrosamines (NDMA, NDEA, NMBA, etc.) and their deuterated analogs (e.g., NDMA-d6, NDEA-d10).

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Weigh exactly 100 mg of the crushed drug product into a centrifuge tube.

    • Add 10 mL of 0.1% FA in Water.

    • Self-Validation Step: Spike the sample with 10 µL of a 100 ng/mL deuterated internal standard mix. (Causality: Spiking before extraction ensures that the IS undergoes the exact same matrix suppression and extraction losses as the native analytes, allowing for perfect mathematical correction).

    • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Cartridge Conditioning:

    • Pass 3 mL of 100% Methanol through the SPE cartridge to solvate the polymeric bed.

    • Equilibrate with 3 mL of 0.1% FA in Water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the 10 mL aqueous supernatant onto the cartridge at a controlled flow rate of 1 mL/min. (Causality: A slow flow rate is critical to allow sufficient residence time for the protonated API to interact with the sulfonic acid exchange sites).

  • Washing:

    • Wash with 3 mL of 5% Methanol in Water. (Causality: This specific concentration removes highly polar, non-retained excipients without providing enough organic strength to prematurely elute the hydrophobic nitrosamines).

  • Selective Elution:

    • Elute the target nitrosamines into a clean collection tube using 3 mL of 100% Methanol. The API remains trapped on the cartridge.

  • Concentration & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 1 mL of the initial LC mobile phase (e.g., 5% Methanol in Water). This achieves a 10-fold enrichment of the trace impurities.

QC_Logic Start Sample Aliquot Spike Spike Deuterated IS (e.g., NDMA-d6) Start->Spike Extract SPE Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Check1 IS Recovery > 80%? Analyze->Check1 Pass Data Validated (Accurate Quantitation) Check1->Pass Yes Fail Data Rejected (Investigate Matrix Effect) Check1->Fail No

Logical decision tree for the self-validating internal standard recovery system.

Quantitative Data & Performance Metrics

When the above mixed-mode SPE protocol is coupled with LC-MS/MS or GC-MS/MS, it consistently yields superior analytical performance compared to LLE. The targeted removal of the API drastically reduces matrix effects, allowing for limits of detection (LOD) that comfortably satisfy regulatory thresholds[4].

Below is a summary of typical validation parameters achieved using this methodology across various pharmaceutical matrices:

Target AnalyteLOD (ng/mL)LOQ (ng/mL)SPE Recovery (%)Matrix Effect (%)
NDMA 0.050.1592 – 105< 5
NDEA 0.020.0695 – 108< 5
NMBA 0.050.1589 – 102< 8
NDSRIs 0.100.3085 – 98< 10

Data synthesized from recent industry validations demonstrating trace-level quantitation capabilities[5],[4].

Advanced Considerations: Online SPE

For highly complex formulations—such as allergy relief drug products containing water-sensitive excipients that physically block offline SPE cartridges—laboratories should consider an Online Mixed-Mode SPE approach[6]. By integrating the SPE column directly into the fluidic path of the LC-MS/MS via switching valves, the extraction process is fully automated. This minimizes sample handling, eliminates the risk of human error, and prevents the degradation of unstable NDSRIs, ensuring a highly reproducible GMP-compliant workflow[6].

Conclusion

The quantification of nitrosamines at trace levels is not merely an exercise in mass spectrometry sensitivity; it is heavily dependent on the chemistry of sample preparation. By utilizing mixed-mode strong cation-exchange SPE, analytical scientists can exploit the fundamental chemical differences between basic APIs and neutral nitrosamines. Coupling this mechanistic approach with a self-validating internal standard protocol ensures that the resulting data is robust, trustworthy, and fully compliant with evolving global regulatory standards.

References

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability Federal Register (FDA)[Link]

  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities The FDA Group[Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups Chromatography Online[Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation Organic Process Research & Development (ACS Publications)[Link]

  • Online Mixed-Mode SPE for Quantitative LC-MS/MS analysis of a N-Nitrosamine Drug Substance-Related Impurity in an Allergy Relief Resolian [Link]

Sources

Application Note: UHPLC-MS/MS for Trace Level Quantification of Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development and validation of robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the quantification of genotoxic impurities (GTIs) at trace levels in active pharmaceutical ingredients (APIs). We delve into the scientific rationale behind critical experimental choices, from component selection to method validation, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) M7 guideline. Detailed, field-proven protocols for method development and validation are presented, designed to ensure accuracy, sensitivity, and reliability for monitoring impurities that pose a significant risk to patient safety.

Introduction: The Imperative for Controlling Genotoxic Impurities

Genotoxic impurities (GTIs) are a class of compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] These impurities can be introduced into the final drug substance through various pathways, including as reactants, intermediates, or by-products in the synthetic process.[1][3] Due to their insidious nature, GTIs are of significant toxicological concern even at trace levels, rendering traditional impurity qualification thresholds, as defined in ICH Q3A/B, inapplicable.[1][2]

The regulatory landscape is primarily governed by the ICH M7 guideline, which establishes a framework for the assessment and control of DNA reactive impurities to limit potential carcinogenic risk.[4][5][6] A key concept within this guideline is the Threshold of Toxicological Concern (TTC), which for most GTIs is set at 1.5 µg per day intake.[2][3][7] This stringent limit necessitates highly sensitive and selective analytical methods capable of quantifying impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[8]

UHPLC-MS/MS has emerged as the gold-standard analytical technique for this challenge. Its power lies in the combination of the high-resolution separation capabilities of UHPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting ultra-trace analytes in complex API matrices.[1][3]

The Analytical Strategy: Causality Behind Experimental Choices

A successful GTI method is not merely a set of parameters but a series of informed decisions. Each choice, from the column to the ionization source, is driven by the physicochemical properties of the target analytes and the need to achieve extremely low detection limits.

Why UHPLC? The Pursuit of Resolution and Speed

The transition from conventional HPLC to UHPLC is a critical first step. UHPLC systems utilize columns packed with sub-2 µm particles, which provides a significant increase in chromatographic efficiency.

  • Causality: The smaller particle size leads to sharper, narrower peaks. This enhances resolution between the GTI and potential interferences from the API or other impurities, which is crucial when the API is present at a concentration several orders of magnitude higher. Furthermore, it boosts sensitivity (taller peaks) and dramatically reduces analysis time.[1]

Column and Mobile Phase Selection: The Foundation of Separation
  • Column Chemistry: A reversed-phase C18 column is the workhorse for a wide range of GTIs due to its versatility in retaining moderately polar to non-polar compounds.[9] Columns like the ACE 3 C18 or HSS T3 C18 are frequently cited for their robustness in these applications.[9][10]

  • Mobile Phase Composition: The choice of mobile phase is dictated by two goals: achieving optimal chromatographic separation and promoting efficient ionization.

    • Rationale: A typical mobile phase consists of an aqueous component and an organic solvent like acetonitrile or methanol. The addition of a modifier like formic acid (0.1-0.2%) is a deliberate choice to provide a source of protons (H+), which facilitates the formation of protonated molecules [M+H]+ in positive-ion electrospray ionization (ESI).[9] Conversely, ammonium acetate can be used to promote the formation of ammonium adducts [M+NH4]+, which can be beneficial for certain analytes.[11][12]

Tandem Mass Spectrometry (MS/MS): Achieving Unrivaled Sensitivity and Selectivity

While UHPLC provides the physical separation, MS/MS provides the exquisite selectivity needed to detect a trace GTI in a flood of API.

  • Ionization Source: ESI vs. APCI

    • The choice of ionization source is analyte-dependent.

    • Electrospray Ionization (ESI): This is the most common source and is highly effective for polar and ionizable compounds. The developed method for bis(2-chloroethyl) amine, for example, successfully uses ESI in positive ion mode.[9]

    • Atmospheric Pressure Chemical Ionization (APCI): This source is often superior for less polar and more volatile compounds that are difficult to ionize by ESI. A comparative study on sulfonate esters demonstrated that APCI provided better sensitivity and stability for these specific GTIs, showing stable precursor ions and yielding predictable product ions.[13][14]

  • Multiple Reaction Monitoring (MRM): The Key to Trace Quantification

    • MRM is the cornerstone of quantitative MS/MS analysis. In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M+H]+ of the GTI). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor only for a specific, characteristic product ion.

    • Causality: This two-stage filtering process (Q1 -> Q3) effectively eliminates chemical noise from the API matrix, solvent, and other impurities. The result is a dramatic improvement in the signal-to-noise ratio, enabling the quantification of GTIs at levels far below what would be possible with a single quadrupole mass spectrometer.[9][14][15]

Workflow and Decision Logic

The development and validation of a GTI method follows a structured and logical progression.

Workflow for GTI Quantification

GTI Analysis Workflow cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Validation (ICH Q2) cluster_quant Phase 3: Routine Analysis A Sample & Standard Preparation B MS/MS Optimization (Direct Infusion) A->B C UHPLC Method Development B->C D Specificity & Linearity C->D Method Finalized E LOD, LOQ, Accuracy, Precision D->E F Robustness & Stability E->F G Sequence Setup & System Suitability F->G Method Validated H Sample Quantification G->H I Data Review & Reporting H->I

Caption: Overall workflow from method development to routine analysis.

Method Development Logic

Method Development Logic Start Define GTI & API Properties Ionization Select Ionization Source Start->Ionization ESI ESI (Polar/Ionizable) Ionization->ESI Yes APCI APCI (Less Polar/Volatile) Ionization->APCI No MS_Opt Optimize MS/MS - Precursor/Product Ions - Collision Energy ESI->MS_Opt APCI->MS_Opt LC_Dev Develop UHPLC Method - Column Screening - Mobile Phase/Gradient Opt. MS_Opt->LC_Dev Finalize Final Method for Validation LC_Dev->Finalize

Caption: Decision logic for GTI analytical method development.

Protocols: A Step-by-Step Guide

These protocols are based on established practices and align with the requirements of the ICH Q2(R1) guideline for analytical procedure validation.[16][17][18]

Protocol 1: UHPLC-MS/MS Method Development
  • Analyte Characterization & Standard Preparation:

    • Obtain a reference standard for the target GTI.

    • Prepare a stock solution (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Perform serial dilutions to create working standards for optimization and development.

  • MS/MS Parameter Optimization (Direct Infusion):

    • Infuse a dilute solution (e.g., 100 ng/mL) of the GTI directly into the mass spectrometer.

    • Acquire full scan mass spectra in both positive and negative ion modes using both ESI and APCI sources to determine the most abundant precursor ion (e.g., [M+H]+, [M+NH4]+, or [M-H]-).

    • Select the most intense precursor ion and perform a product ion scan to identify stable, high-intensity product ions.

    • Select at least two product ions for the MRM method (one for quantification, one for confirmation).

    • Optimize collision energy for each MRM transition to maximize product ion signal. Optimize other source parameters like capillary voltage and gas flows.

  • Chromatographic Method Development:

    • Prepare a solution containing the GTI and a high concentration of the API (e.g., 10 mg/mL) to simulate the analytical sample.

    • Screen several UHPLC columns (e.g., C18, Phenyl-Hexyl) to evaluate peak shape and retention.

    • Develop a gradient elution method, typically starting with a high aqueous composition and ramping to a high organic composition (e.g., 95% Water / 5% Acetonitrile to 5% Water / 95% Acetonitrile).

    • Adjust the gradient slope and time to ensure the GTI elutes in a region free from major API-related interference and has a good peak shape. The goal is baseline resolution from any interfering peaks.

  • Sample Preparation Optimization:

    • The simplest approach is "dilute-and-shoot," where the API is dissolved in a suitable solvent and injected directly. This is often sufficient.[15]

    • If significant matrix effects (ion suppression or enhancement) are observed, a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample.

Protocol 2: Method Validation (Based on ICH Q2(R1))

This protocol outlines the experiments required to formally validate the developed method.[9][19][20]

  • Specificity:

    • Inject a blank diluent, a solution of the API without the GTI, and a solution of the API spiked with the GTI.

    • Acceptance Criterion: No interfering peaks should be observed at the retention time of the GTI in the blank and unspiked API samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine based on the signal-to-noise ratio (S/N).

    • Prepare a series of progressively more dilute solutions of the GTI.

    • Acceptance Criterion: LOD is typically determined at an S/N of ~3:1. LOQ is the concentration with an S/N of ~10:1, which can be quantified with acceptable precision and accuracy.[12]

  • Linearity:

    • Prepare at least five concentration levels of the GTI, typically ranging from the LOQ to 150% of the target concentration.

    • Perform a linear regression analysis of the peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.[21]

  • Accuracy (Recovery):

    • Prepare samples of the API spiked with the GTI at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the target limit).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the spiked amount.

    • Acceptance Criterion: Recovery should typically be within 80-120%.[21][22]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The relative standard deviation (%RSD) should typically be ≤ 15%.

  • Robustness:

    • Systematically make small, deliberate variations to method parameters (e.g., column temperature ±5°C, mobile phase flow rate ±10%, mobile phase pH ±0.2 units).[15]

    • Analyze a spiked sample under each condition.

    • Acceptance Criterion: The results should not be significantly affected by these minor changes, demonstrating the method's reliability for routine use.

  • Solution Stability:

    • Analyze spiked standard and sample solutions stored under typical autosampler conditions (e.g., room temperature) at various time points (e.g., 0, 8, 16, 24 hours).[15]

    • Acceptance Criterion: The analyte should be stable, with no significant change in concentration over the tested period.

Validation Parameter Relationships

Validation Protocol Structure Core Validated Method Specificity Specificity Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision LOD_LOQ LOD / LOQ Core->LOD_LOQ Robustness Robustness Core->Robustness Linearity->LOD_LOQ Accuracy->Precision

Caption: Interrelation of key validation parameters per ICH Q2(R1).

Data Presentation: Representative Results

The following tables summarize typical instrument parameters and expected validation outcomes for a GTI method.

Table 1: Example UHPLC-MS/MS Instrumental Parameters

ParameterTypical SettingRationale
UHPLC System Waters ACQUITY UPLC H-Class, Shimadzu Nexera XRHigh-pressure capability for use with sub-2 µm columns.
Column ACE 3 C18 (100 x 4.6 mm, 3.0 µm)[9] or equivalent C18Good retention for a broad range of GTIs.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI.[9]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.4 - 0.8 mL/minOptimized for UHPLC column dimensions.
Column Temperature 30 - 40 °CEnsures reproducible retention times.
Injection Volume 1 - 10 µLSmall volume to minimize peak distortion.
MS System Triple Quadrupole (e.g., Waters Quattro Premier XE, Sciex API series)Required for MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode; or APCIChosen based on analyte properties.[13]
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.[9][14]

Table 2: Typical Method Validation Acceptance Criteria and Results

Validation ParameterAcceptance CriterionRepresentative Result (Example)
Specificity No interferencePass
LOD S/N ≥ 30.070 ppm (e.g., for bis(2-chloroethyl) amine)[9]
LOQ S/N ≥ 100.206 ppm (e.g., for bis(2-chloroethyl) amine)[9] / 0.15 - 0.39 ng/mL (for sulfonates)[21][22]
Linearity (r²) ≥ 0.99> 0.999[22]
Accuracy (% Recovery) 80 - 120%92.0% - 111.0%[9] / 94.9% - 115.5%[22]
Precision (% RSD) ≤ 15%< 6.5%[10]
Robustness No significant impactPass
Solution Stability Stable for ≥ 24 hrsStable for at least 34 hours[15]

Conclusion

The control of genotoxic impurities is a non-negotiable aspect of modern drug development, mandated by regulatory agencies to ensure patient safety. UHPLC-MS/MS provides the necessary analytical firepower, offering the sensitivity and selectivity required to meet the stringent limits defined by the TTC. A successful implementation, however, depends not just on sophisticated instrumentation but on a profound understanding of the scientific principles guiding method development. By following a logical, science-driven approach to development and adhering to the rigorous framework of ICH Q2(R1) for validation, researchers can establish trustworthy and reliable methods for the quantification of GTIs, safeguarding the quality and safety of pharmaceutical products.

References

  • ECA Academy. (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published. Retrieved from [Link]

  • Research and Reviews. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved from [Link]

  • European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

  • Restek. (2020, October 23). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Retrieved from [Link]

  • SciSpace. (n.d.). A review on analytical challenges in monitoring and controlling genotoxic impurities. Retrieved from [Link]

  • PubMed. (2014, August 15). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Retrieved from [Link]

  • PMC. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Retrieved from [Link]

  • ICH. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). Retrieved from [Link]

  • ResearchGate. (2022, February). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

  • Separation Science. (n.d.). Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • LCGC International. (2025, December 17). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • Preprints.org. (2025, October 13). Analytical Research & Development on Genotoxic Impurities. Retrieved from [Link]

  • PubMed. (2023, May 18). UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of Elagolix Sodium. Retrieved from [Link]

  • ResearchGate. (2023, May). UHPLC-MS/MS Method Development and Validation for the Genotoxic Impurities Trimethyl Phosphate and Triisopropyl Phosphate of Elagolix Sodium. Retrieved from [Link]

  • Veeprho. (2020, June 8). Recent Control and Testing Strategies for Genotoxic Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Identity Confirmation and Accurate Quantitation of a Genotoxic Impurity in an Active Pharmaceutical Ingredient by UHPLC-UV Coupled to a Single Quadrupole Mass Detector. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • ResearchGate. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). MS Identification of Trace level Impurities from a Non-MS Compatible Mobile Phase Using ACQUITY UPLC System with 2D Technology by Heart-cutting and Online Sample Concentration. Retrieved from [Link]

  • YouTube. (2021, November 2). Novel Analytical Method for Trace Level Quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). UHPLC‐MS detection of alkylated inorganic polysulfides. Retrieved from [Link]

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Analytical method validation for nitrosamine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Method Validation for Trace Nitrosamine Impurities in Pharmaceuticals

Introduction & Mechanistic Context

The discovery of N-nitrosodimethylamine (NDMA) and other highly potent mutagenic nitrosamines in pharmaceutical products (e.g., sartans, ranitidine, metformin) has catalyzed a paradigm shift in pharmaceutical impurity profiling. Nitrosamines are "cohort of concern" compounds, necessitating ultra-trace analytical control strategies. The formation of these impurities typically follows a well-defined chemical causality: the reaction of vulnerable secondary or tertiary amines with nitrosating agents (e.g., nitrites present in excipients) under acidic conditions, often exacerbated by elevated temperatures or specific solvent matrices.

Regulatory agencies, including the [1] and [2], mandate rigorous risk assessments and confirmatory testing. The analytical challenge is profound: quantifying low-molecular-weight, highly polar to semi-polar compounds at parts-per-billion (ppb) levels within complex, high-concentration active pharmaceutical ingredient (API) matrices.

Regulatory Frameworks & Methodological Grounding

To ensure patient safety, analytical methods must be validated in strict accordance with the recently updated[3] and [4]. These frameworks emphasize a lifecycle approach to method validation, ensuring the procedure is "fit for purpose" through rigorous evaluation of specificity, sensitivity (LOD/LOQ), and robustness[5].

NitrosamineWorkflow A 1. Risk Assessment (Identify Vulnerabilities) B 2. Method Development (LC-MS/MS or GC-MS/MS) A->B Risk Identified C 3. Method Validation (ICH Q2(R2) & USP <1469>) B->C Method Optimized D 4. Confirmatory Testing (Quantify Impurities) C->D Validated Method E 5. Control Strategy (Routine Monitoring) D->E AI Limits Evaluated

Nitrosamine risk assessment and analytical validation workflow.

Causality in Analytical Strategy: LC-MS/MS vs. GC-MS/MS

The selection of the analytical platform is the most critical decision in nitrosamine method development. While both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are endorsed by USP <1469>[4], the physicochemical properties of the API dictate the choice.

  • The Thermal Degradation Pitfall : GC-MS/MS utilizes high temperatures in the injection port (often >200°C). For APIs containing vulnerable amine moieties (e.g., ranitidine, metformin), this thermal stress induces in-situ artefactual formation of NDMA during the analysis itself, yielding catastrophic false positives. Consequently, LC-MS/MS is the gold standard for thermally labile APIs.

  • Ionization Dynamics (APCI vs. ESI) : Nitrosamines are low-molecular-weight, neutral compounds lacking easily ionizable basic or acidic functional groups. While Electrospray Ionization (ESI) is standard for most pharmaceuticals, Atmospheric Pressure Chemical Ionization (APCI) is vastly superior for nitrosamines. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer, making it significantly less susceptible to the severe matrix ion suppression caused by high concentrations of co-eluting API[4].

Step-by-Step Protocol: Self-Validating LC-APCI-MS/MS Workflow

Trustworthiness & Self-Validation : The cornerstone of this protocol is its self-validating nature. By mandating the use of Stable Isotope-Labeled Internal Standards (SIL-IS) spiked at the very beginning of the extraction process, the method inherently corrects for both physical extraction losses and matrix-induced ionization suppression. Because the SIL-IS shares the exact physicochemical properties of the target analyte, any deviation in recovery or signal intensity is mathematically normalized during the response ratio calculation.

Step 1: Preparation of Solutions
  • Diluent : Prepare Methanol:Water (5:95, v/v) to ensure compatibility with the initial mobile phase and prevent peak broadening.

  • Internal Standard (IS) Spiking Solution : Prepare a mixture of NDMA-d6, NDEA-d10, and NMBA-d3 at 100 ng/mL in diluent.

  • Calibration Standards : Prepare a 6-point calibration curve ranging from 0.5 ng/mL to 50 ng/mL, spiking each with the IS solution to a final IS concentration of 10 ng/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)

Causality: Direct injection of a 100 mg/mL API solution into an LC-MS/MS will instantly foul the APCI corona needle and cause catastrophic ion suppression. Dichloromethane (DCM) is highly non-polar. Nitrosamines partition well into DCM, while the highly polar API salts remain trapped in the aqueous phase, achieving a 1000-fold reduction in matrix load. Furthermore, DCM is denser than water, making the bottom organic layer easy to extract without disturbing the aqueous-organic interface.

  • Weigh exactly 500 mg of the crushed drug product into a 15 mL centrifuge tube.

  • Add 5.0 mL of LC-grade Water and vortex for 5 minutes to dissolve/suspend the matrix.

  • Spike with 50 µL of the IS Spiking Solution to initiate the self-validating normalization.

  • Add 5.0 mL of DCM. Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Carefully extract 2.0 mL of the lower DCM layer.

  • Evaporate to dryness under a gentle stream of nitrogen at room temperature (Crucial: Do not exceed 30°C to prevent volatilization of NDMA).

  • Reconstitute in 1.0 mL of Diluent, filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: LC-APCI-MS/MS Conditions
  • Column : C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particles provide the high theoretical plates required to resolve isobaric interferences like Dimethylformamide (DMF) from NDMA).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Methanol.

  • Gradient : 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate : 0.4 mL/min.

  • MS Source : APCI in Positive mode.

Table 1: Optimized LC-APCI-MS/MS MRM Transitions for Nitrosamines

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanistic Rationale for Transition
NDMA 75.143.158.1Loss of NO (m/z 30) yields the highly stable dimethyl iminium ion (m/z 43.1).
NDMA-d6 (IS) 81.146.1N/AIsotopic shift (+6 Da) ensures no cross-talk with the native NDMA channel.
NDEA 103.175.147.1Loss of ethylene (m/z 28) from the diethyl iminium ion yields m/z 75.1.
NDEA-d10 (IS) 113.181.1N/AIsotopic shift (+10 Da) provides a robust internal standard reference.

Quantitative Validation Parameters (Aligned with ICH Q2(R2))

Validation of trace-level impurity methods requires stringent acceptance criteria. The following table summarizes the quantitative data targets required to prove the method is fit for purpose[6].

Table 2: ICH Q2(R2) Validation Parameters & Trace-Level Acceptance Criteria

Validation ParameterICH Q2(R2) FocusTarget Acceptance Criteria for Nitrosamines
Specificity Discrimination of analyte from interferencesNo interfering peaks > 20% of LOQ at the analyte RT. Resolution (Rs) > 1.5 from known isobars (e.g., DMF).
Sensitivity (LOD/LOQ) Lowest reliable measurementSignal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ). LOQ must be ≤ 30% of the Acceptable Intake limit (e.g., ≤ 11 ppb for a 37 ng/day limit)[7].
Linearity Proportionality of signalR² ≥ 0.990. y-intercept ≤ 25% of the response at the 100% specification level[4].
Accuracy (Recovery) Closeness to true value70% – 130% at LOQ; 80% – 120% at specification limits (corrected via SIL-IS).
Precision (Repeatability) Closeness of agreement%RSD ≤ 15% at LOQ (n=6); %RSD ≤ 10% at specification limits (n=6).

Field-Proven Insights: Avoiding Artefactual Nitrosation

A critical failure point in nitrosamine analysis is the artefactual formation of nitrosamines during sample preparation. If the API formulation contains trace nitrites (often present in excipients like microcrystalline cellulose) and the API itself is a secondary or tertiary amine, dissolving the tablet in an acidic solvent will catalyze the formation of nitrosamines right in the extraction vial[7].

Mitigation Strategy : Always perform a control extraction utilizing a neutral or slightly basic extraction solvent (e.g., water or a buffer at pH 7-8), or add a nitrosation inhibitor (such as ascorbic acid or sodium azide) to the aqueous phase prior to extraction. If the quantified nitrosamine level drops significantly compared to an uninhibited acidic extraction, artefactual formation was occurring, and the extraction protocol must be permanently amended.

References

  • FDA, "Control of Nitrosamine Impurities in Human Drugs", fda.gov. URL:[Link]

  • EMA, "Nitrosamine impurities in human medicines", europa.eu. URL:[Link]

  • ICH, "ICH Q2(R2) Validation of analytical procedures", europa.eu. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Nitrosopiperazine-1-carbaldehyde (4-NPCA) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrosamine Analytical Support Center. 4-Nitrosopiperazine-1-carbaldehyde (4-NPCA) is a critical N-nitrosamine impurity frequently monitored in piperazine-containing active pharmaceutical ingredients (APIs). Due to its high polarity, low molecular weight, and lack of strong chromophores, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its trace-level quantification[1]. However, analyzing 4-NPCA in complex, high-dose API formulations frequently leads to severe matrix effects—specifically ion suppression—which can cause false negatives and compromise patient safety[2].

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting steps, and data-driven strategies to achieve ultra-low Limits of Quantitation (LOQ)[3].

Diagnostic Workflow

Before altering your method, you must pinpoint the exact failure mode. Use the following diagnostic tree to determine if your low recovery is due to physical extraction loss or MS ion suppression.

MatrixEffectWorkflow Start Issue: Poor Sensitivity or High LOQ for 4-NPCA PCI Perform Post-Column Infusion (PCI) Start->PCI Decision1 Signal Dip at 4-NPCA RT? PCI->Decision1 Extraction Investigate Extraction Recovery (SPE/LLE) Decision1->Extraction No Signal Dip IonSuppression Ion Suppression (Matrix Effect) Decision1->IonSuppression Signal Dip Observed Success Validated Method (LOQ < AI Limits) Extraction->Success Optimize Recovery Action1 Switch Ionization: ESI to APCI IonSuppression->Action1 Action2 Optimize Chromatography: Divert Valve / Column IonSuppression->Action2 Action3 Enhance Sample Prep: Mixed-Mode SPE IonSuppression->Action3 Action1->Success Action2->Success Action3->Success

Diagnostic workflow for resolving 4-NPCA matrix effects in LC-MS/MS.

FAQ & Troubleshooting Guide

Q1: Why does 4-NPCA suffer from severe signal suppression in API matrices? A1: The root cause lies in the ionization mechanism. In Electrospray Ionization (ESI), analytes and matrix components compete for the limited charge and surface area on the droplet surface during the desolvation process. 4-NPCA is a relatively small, neutral-to-weakly-basic molecule. When high-dose APIs or residual solvents (e.g., N,N-Dimethylformamide, DMF) co-elute with 4-NPCA, these high-abundance compounds monopolize the available charge[2]. This charge competition prevents 4-NPCA from ionizing efficiently, leading to severe ion suppression.

Q2: How do I definitively quantify the matrix effect (ME) for 4-NPCA? A2: Matrix effects must be quantified using the Matrix Factor (MF) approach.

  • Causality: Comparing the response of an analyte in a neat solvent to its response in a sample matrix isolates the variable of ionization suppression/enhancement from physical extraction recovery.

  • Self-Validating Check: Calculate MF = (Peak Area of 4-NPCA spiked post-extraction) / (Peak Area of 4-NPCA in neat solvent). An MF of 1.0 indicates no matrix effect. If MF < 0.8 (suppression) or > 1.2 (enhancement), your method is compromised and requires orthogonal cleanup or chromatographic shifts.

Q3: Is APCI a better alternative to ESI for 4-NPCA? A3: Yes, APCI is highly recommended for nitrosamines[4].

  • Causality: Unlike ESI, which occurs in the liquid phase, Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions. This fundamental difference means APCI is significantly less susceptible to charge competition from non-volatile matrix components. Literature demonstrates that APCI can deliver up to 20 times higher ionization efficiency for certain nitrosamines compared to ESI, drastically reducing matrix interference[5],[6].

Q4: What sample preparation strategies effectively isolate 4-NPCA from high-dose APIs? A4: Solid-Phase Extraction (SPE) using mixed-mode polymeric sorbents is the gold standard[3].

  • Causality: Simple "dilute-and-shoot" methods introduce massive amounts of API into the MS source, causing rapid contamination and suppression. Mixed-mode SPE leverages both reversed-phase and ion-exchange retention mechanisms. By optimizing the wash steps at specific pH levels, you can selectively elute the neutral nitrosamine while retaining the interfering ionic API on the cartridge[3].

Q5: How do I ensure quantitative accuracy if a stable isotope-labeled (SIL) 4-NPCA is unavailable? A5: In the absence of SIL-4-NPCA, you must use a surrogate SIL internal standard (e.g., NDMA-d6 or N-Nitroso-DL-proline-d3) combined with a matrix-matched calibration curve[2],[7].

  • Causality: A surrogate SIL-IS that co-elutes closely with 4-NPCA will experience the exact same ion suppression environment in the MS source. By tracking the ratio of the analyte to the IS, the suppression cancels out mathematically.

  • Validation Check: Ensure the absolute peak area RSD of the surrogate SIL-IS is <15% across all matrix samples. If it fluctuates wildly, the surrogate is not adequately tracking the matrix effect.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different mitigation strategies to a heavily suppressed 4-NPCA method.

Table 1: Quantitative Comparison of Mitigation Strategies for 4-NPCA Matrix Effects

StrategyIonization ModeMatrix Factor (MF)Absolute Recovery (%)Achievable LOQ (ng/mL)
Direct Injection (Dilute & Shoot)ESI (+)0.35 (Severe Suppression)N/A> 5.0
Liquid-Liquid Extraction (DCM)ESI (+)0.65 (Moderate Suppression)75 ± 5%1.0
Mixed-Mode SPEESI (+)0.85 (Minimal Suppression)92 ± 3%0.1
Mixed-Mode SPEAPCI (+)0.98 (Negligible)92 ± 3%< 0.05

Step-by-Step Methodologies

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Profiling
  • Purpose: To visually map the exact retention time windows where matrix components suppress the MS signal.

  • Step 1: Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical column and the MS source.

    • Why: This allows the continuous introduction of pure 4-NPCA into the MS, creating a steady baseline signal independent of the LC flow.

  • Step 2: Infusion: Infuse a 100 ng/mL standard solution of 4-NPCA at 10 µL/min. Monitor the specific MRM transition for 4-NPCA. Wait for the baseline to stabilize.

  • Step 3: Injection: Inject a blank sample matrix (e.g., API extracted without the nitrosamine) through the LC system using your standard gradient.

  • Step 4: Analysis: Observe the baseline. Any sudden dip in the 4-NPCA signal indicates that eluting matrix components are suppressing ionization.

  • Self-Validating Check: If the signal dip aligns precisely with the retention time of 4-NPCA, chromatographic optimization (changing mobile phase, gradient, or column chemistry) is mandatory to shift the analyte away from the suppression zone.

Protocol B: Optimized Solid-Phase Extraction (SPE) for 4-NPCA
  • Purpose: To physically separate 4-NPCA from high-concentration API and excipients prior to LC-MS/MS analysis[3].

  • Step 1: Conditioning: Pass 2 mL of LC-MS grade Methanol followed by 2 mL of LC-MS grade Water through a mixed-mode polymeric SPE cartridge.

    • Why: Activates the sorbent bed and prepares the functional groups for optimal analyte interaction.

  • Step 2: Loading: Load 1 mL of the aqueous sample extract (spiked with SIL-IS) at a controlled flow rate of 1 mL/min.

  • Step 3: Washing: Wash with 2 mL of 5% Methanol in Water.

    • Why: Removes highly polar excipients and salts without breaking the hydrophobic retention of 4-NPCA.

  • Step 4: Elution: Elute with 2 mL of 100% Methanol or Dichloromethane.

    • Why: Disrupts the retention mechanism, recovering the pure nitrosamine while leaving strongly ionic APIs bound to the ion-exchange sites.

  • Step 5: Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in the initial LC mobile phase.

  • Self-Validating Check: Spike a known concentration of 4-NPCA into a pre-extraction blank and a post-extraction blank. The ratio of their peak areas must yield an absolute recovery of >80%.

References

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.[Link]

  • Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS. Organic Process Research & Development (ACS Publications).[Link]

  • Determination of eight nitrosamines in water at the ng L-1 levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry. ResearchGate. [Link]

  • Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. ResolveMass. [Link]

Sources

Technical Support Center: LC-MS/MS Collision Energy Optimization for 4-Nitrosopiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical quantification of 4-Nitrosopiperazine-1-carbaldehyde (also known as 1-formyl-4-nitrosopiperazine). As a Nitrosamine Drug Substance-Related Impurity (NDSRI), this compound presents unique mass spectrometry challenges due to its low molecular weight (143.14 g/mol ) and the complex fragmentation dynamics of the piperazine ring.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic rationale required to optimize Collision Energy (CE) for ultra-trace Multiple Reaction Monitoring (MRM) quantification.

Optimization Workflow

The following workflow illustrates the logical progression from precursor isolation to final method establishment, emphasizing the critical transition from absolute signal intensity to matrix-dependent Signal-to-Noise (S/N) optimization.

CE_Workflow N1 1. Standard Infusion [M+H]+ m/z 144.1 N2 2. CE Ramping (5 - 40 eV) in Collision Cell N1->N2 Isolate Precursor (Q1) N3 3. Product Ion Yield Analysis (m/z 114.1, 115.1, 85.1) N2->N3 Fragmentation (Q2) N4 4. Matrix Interference & Background Evaluation N3->N4 LC-MS/MS Injection N5 5. Final MRM Method Quantifier & Qualifier Selection N4->N5 S/N Optimization

Workflow for optimizing collision energy in LC-MS/MS nitrosamine analysis.

Quantitative Data: MRM Transitions & Collision Energies

When optimizing 4-Nitrosopiperazine-1-carbaldehyde, you must account for the distinct activation energies required for different bond cleavages[1]. The table below summarizes the expected fragmentation pathways and their corresponding optimal CE ranges.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss / Mechanistic PathwayOptimal CE Range (eV)Analytical Role & Rationale
144.1 114.1 Loss of NO (-30 Da)10 – 15Qualifier: Requires low activation energy (~1 eV). Yields highest absolute intensity but is prone to high chemical background noise.
144.1 115.1 Loss of Formyl (-29 Da, CHO)15 – 20Qualifier: Intermediate energy cleavage. Useful as a secondary confirmation ion.
144.1 85.1 Loss of NO & Formyl / Ring Cleavage22 – 28Quantifier: Requires higher activation energy (>2.1 eV). Lower absolute intensity, but provides superior specificity and S/N in complex matrices.

Step-by-Step Methodology: Systematic CE Optimization Protocol

To establish a self-validating and robust MRM method, do not rely solely on syringe infusion. Nitrosamine background noise is highly dependent on the LC mobile phase and source conditions[2].

Step 1: Preparation of Tuning Solutions Prepare a 100 ng/mL neat standard of 4-Nitrosopiperazine-1-carbaldehyde in a 50:50 mixture of Water and Methanol (or your initial mobile phase conditions).

Step 2: Precursor Ion Optimization (Q1) Infuse the standard at 10 µL/min via a T-piece connected to the LC flow (0.4 mL/min). Perform a Q1 full scan (m/z 50–200) in positive ESI mode to confirm the stable formation of the [M+H]+ precursor at m/z 144.1. Optimize the Declustering Potential (DP) or Cone Voltage to maximize this intact precursor before any fragmentation occurs.

Step 3: Collision Energy Ramping (Q2/Q3) Set Q1 to isolate m/z 144.1. Program the mass spectrometer to perform repeated Product Ion Scans while stepping the Collision Energy (CE) from 5 eV to 40 eV in 2 eV increments.

Step 4: Breakdown Curve Generation Plot the absolute intensity of the target product ions (m/z 114.1, 115.1, 85.1) against the applied CE. Identify the CE "plateau" for each ion—the voltage range where the signal is most stable and abundant.

Step 5: Matrix-Matched S/N Evaluation (Critical Step) Because low-molecular-weight nitrosamines suffer from severe matrix interference[3], absolute intensity is a poor metric for final method selection.

  • Spike the target pharmaceutical matrix (e.g., API solution) with 1 ng/mL of the standard.

  • Inject the spiked matrix using the LC gradient, monitoring the top 3 transitions at their optimal CEs determined in Step 4.

  • Calculate the Signal-to-Noise (S/N) ratio for each transition. Select the transition with the highest S/N ratio as your Quantifier , even if it has a lower absolute peak area.

Troubleshooting Guides & FAQs

Q: Why does the m/z 144.1 → 114.1 transition show massive peak intensity but terrible Signal-to-Noise (S/N) in real samples?

A: This is a classic issue in nitrosamine analysis caused by the low activation energy required to break the N-NO bond[1]. The loss of the nitroso group (-30 Da) occurs readily at low collision energies (10-15 eV). However, because this is a low-energy, generic fragmentation pathway, many co-eluting matrix components and background solvent clusters can undergo similar neutral losses. This elevates the baseline noise, destroying your S/N ratio[2]. Solution: Increase your CE to 22-28 eV to access higher-energy, compound-specific backbone cleavages (such as the m/z 85.1 ion). While the absolute signal drops, the background noise drops exponentially faster, resulting in a superior Limit of Quantitation (LOQ).

Q: During CE ramping, the product ion signals fluctuate erratically between m/z 85 and m/z 86. What causes this instability?

A: This erratic fluctuation is a documented mechanistic phenomenon specific to N-nitrosopiperazines. At intermediate collision energies, the molecule undergoes intramolecular isomerization (via a 4,1 H-shift) that directly competes with simple bond cleavage[1]. This competition causes the ratio of product ions to swing wildly with even minor fluctuations in collision cell pressure or voltage. Solution: Never set your final CE in the steep, transitional slope of the breakdown curve. You must select a CE value that sits firmly on the "plateau" of the yield curve for your chosen ion. Alternatively, some researchers sum the transitions (m/z 144.1 → 85.1 plus m/z 144.1 → 86.1) to negate these subtle collision voltage errors[1].

Q: I have optimized the CE, but I am still seeing high chemical background noise in the low-mass region. How can I fix this without changing the CE?

A: If your CE is fully optimized but low-mass noise persists, the issue is likely occurring in the MS source, not the collision cell. Low-mass MRM transitions are highly susceptible to un-desolvated neutral clusters entering the MS orifice. Solution: Optimize orthogonal source parameters, specifically the Cone Gas (or Curtain Gas) . Increasing the flow rate of this nitrogen gas actively sweeps low-mass interferences and solvent clusters away from the inlet[2]. Ramping the cone gas flow (e.g., from 150 L/hr to 350 L/hr) can drastically reduce baseline noise for low-mass fragments without requiring any alteration to your optimized collision energy.

Sources

Improving the yield of 4-Nitrosopiperazine-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting and operational guide for researchers and drug development professionals working on the synthesis of 4-Nitrosopiperazine-1-carbaldehyde (also known as 1-formyl-4-nitrosopiperazine).

Synthesizing high-purity nitrosamines requires strict kinetic and thermodynamic control. Piperazine derivatives are highly susceptible to nitrosation, and 1-piperazinecarboxaldehyde is a well-documented precursor that readily forms stable nitrosamines under acidic conditions[1]. However, poor yield and impurity generation are common if the mechanistic causality of the reaction is misunderstood. This guide provides a self-validating protocol, empirical optimization data, and targeted troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Causality & Process Overview

The synthesis relies on the electrophilic nitrosation of the secondary amine moiety in 1-formylpiperazine. For this reaction to proceed efficiently, sodium nitrite ( NaNO2​ ) must be converted into an active nitrosating species—typically the nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2​O3​ ).

This activation is strictly pH-dependent. Under acidic conditions (pH 1–2), nitrite is protonated to form nitrous acid ( HNO2​ ), which subsequently dehydrates to yield the active electrophile[2]. The lone pair of electrons on the secondary amine then acts as a nucleophile, attacking the NO+ species to form the N-nitrosamine[2]. Because nitrous acid is thermally unstable and rapidly decomposes into toxic, non-reactive nitrogen oxide ( NOx​ ) gases at room temperature, strict thermal control is the primary driver of high reaction yields.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop, self-validating system. Each step contains an In-Process Control (IPC) to verify success before proceeding.

Reagents Required:

  • 1-Formylpiperazine (1.0 eq)

  • Sodium Nitrite ( NaNO2​ , 1.15 eq)

  • Hydrochloric Acid (2.0 M aqueous solution)

  • Sulfamic Acid (0.1 eq)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 1.0 eq of 1-formylpiperazine in 3 volumes of 2.0 M HCl.

    • Causality: The acid serves a dual purpose: it forms the highly soluble amine hydrochloride salt and establishes the pH required for subsequent electrophile generation.

    • Validation: The solution must be completely transparent. Cloudiness indicates incomplete salt formation.

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and cool the mixture.

    • Validation: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C .

  • Electrophile Generation & Nitrosation: Prepare a concentrated aqueous solution of NaNO2​ (1.15 eq). Add this solution dropwise to the reaction mixture over 45–60 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes of nitrous acid, mitigating exothermic degradation.

    • Validation: Monitor the headspace. The absence of brown gas ( NO2​ ) confirms that the active nitrosating species is reacting with the amine rather than decomposing.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 1.5 hours. Secondary amines like piperazine nitrosate rapidly in vitro under these conditions[3].

  • Chemical Quenching: Add aqueous sulfamic acid to the reaction mixture.

    • Causality: Sulfamic acid rapidly reacts with residual nitrous acid to form harmless nitrogen gas and sulfuric acid, preventing artifactual nitrosation during the concentration phase[4].

    • Validation: Test the solution with starch-iodide paper. A negative result (no blue-black color change) confirms the complete destruction of excess nitrite.

  • Isolation: Saturate the aqueous layer with NaCl (salting out) and extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target 4-Nitrosopiperazine-1-carbaldehyde.

Quantitative Optimization Data

To maximize your yield, benchmark your reaction parameters against the empirically optimized conditions summarized in the table below.

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on YieldExpected Yield
Temperature > 10 °C0 – 5 °C Prevents HNO2​ decomposition into NOx​ gases, ensuring the electrophile remains available.> 85%
pH Level pH > 4.0pH 1.0 – 2.0 Ensures complete protonation of nitrite to drive the formation of the NO+ species.> 85%
NaNO2​ Stoichiometry 1.00 eq (Exact)1.15 eq (Excess) Drives the equilibrium forward and compensates for minor, unavoidable HNO2​ off-gassing.88 – 92%
Quenching Agent None / Water washSulfamic Acid Destroys unreacted nitrite, preventing over-reaction or degradation during solvent removal.High Purity

Troubleshooting Guide & FAQs

Q: My yield is plateauing around 50-60% despite leaving the reaction to stir overnight. What is limiting the conversion? A: Extended reaction times do not improve nitrosation yields if the active electrophile has already been depleted. If your temperature drifted above 5 °C during addition, the nitrous acid likely decomposed into NO and NO2​ gases. Once the nitrite is lost to the atmosphere, the reaction stalls. Ensure strict thermal control and verify that your starting pH is between 1.0 and 2.0.

Q: I observe a persistent brown gas evolving during the addition of sodium nitrite. What is causing this, and how does it affect my product? A: The brown gas is Nitrogen Dioxide ( NO2​ ), a byproduct of nitrous acid decomposition ( 2HNO2​→NO+NO2​+H2​O ). This indicates that your addition rate is too fast or your cooling bath is inadequate. This directly crashes your yield because the reagent is literally evaporating out of the flask. Slow the drop rate and add more ice/salt to your bath.

Q: How can I prevent artifactual nitrosation or impurity generation during the workup phase? A: Artifactual nitrosation occurs when unreacted nitrite continues to react with trace degradation products or the solvent during extraction or rotary evaporation. To prevent this, you must actively quench the nitrite. The application of a molar excess of sulfamic acid safely and irreversibly destroys nitrite at low pH without risking further amine nitrosation[4].

Q: My product is highly water-soluble, and I am losing a significant amount of mass during the aqueous extraction. How can I improve recovery? A: 4-Nitrosopiperazine-1-carbaldehyde contains both a formyl and a nitroso group, making it highly polar and prone to remaining in the aqueous phase. Before extracting with DCM, aggressively "salt out" the aqueous layer by adding solid Sodium Chloride ( NaCl ) until the solution is fully saturated. This increases the ionic strength of the aqueous phase, forcing the organic product into the DCM layer.

Process Flow & Mechanistic Diagram

The following diagram maps the critical control points and logical flow of the synthesis protocol.

Workflow A 1-Formylpiperazine + Aqueous HCl B Cooling Phase (Ice Bath: 0-5 °C) A->B Dissolution C NaNO2 Addition (Dropwise, <5 °C) B->C Temp verified D Active Species Generation (HNO2 -> NO+ / N2O3) C->D Acidic pH (1-2) E Nitrosation Reaction (1.5 hours stirring) D->E Electrophilic Attack F Quench (Sulfamic Acid) E->F Starch-Iodide Test G Extraction & Isolation (DCM, Salting Out) F->G Excess HNO2 destroyed H 4-Nitrosopiperazine- 1-carbaldehyde G->H Concentration

Workflow and mechanistic control points for 4-Nitrosopiperazine-1-carbaldehyde synthesis.

References

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC. Source: nih.gov. URL: [Link]

  • Measurement of Nitrosamine and Nitramine Formation from NO Reactions with Amines during Amine-Based Carbon Dioxide Capture for Postcombustion Carbon Sequestration. Source: researchgate.net. URL: [Link]

  • Nitrosation of piperazine in man - PubMed. Source: nih.gov. URL: [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. Source: nih.gov. URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NDSRI Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you navigate the complex analytical landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines, NDSRIs share structural similarities with the Active Pharmaceutical Ingredient (API), creating unprecedented challenges in chromatographic separation, ionization, and artifact prevention.

This guide is structured to triage your most critical bottlenecks, explain the mechanistic causality behind analytical failures, and provide self-validating protocols to ensure absolute scientific integrity in your regulatory submissions.

PART 1: Core Knowledge Base (FAQs)

Q: Why is the analysis of NDSRIs significantly more challenging than small-molecule nitrosamines like NDMA? A: NDSRIs are typically formed when a secondary or tertiary amine present in the API reacts with a nitrosating agent[1]. Because the NDSRI is a structural analog of the API, it possesses similar physicochemical properties (polarity, pKa, and solubility). This leads to frequent co-elution during liquid chromatography. When a trace-level NDSRI co-elutes with an API that is present at concentrations millions of times higher, the API monopolizes the charge in the mass spectrometer's source, causing catastrophic ion suppression[2]. Furthermore, in-source fragmentation of the API can yield isobaric product ions that mimic the NDSRI, leading to false positives.

Q: We discovered a novel NDSRI in our drug product, but there is no toxicological data available. How do we establish an Acceptable Intake (AI) limit? A: You must utilize the Carcinogenic Potency Categorization Approach (CPCA) recommended by the FDA[3]. Because NDSRIs typically lack compound-specific mutagenicity data, the CPCA uses Structure-Activity Relationship (SAR) principles to evaluate the activating and deactivating structural features of the molecule[4]. Based on this structural assessment, the NDSRI is assigned to a predicted carcinogenic potency category, which corresponds to a specific AI limit (e.g., 18 ng/day for highly potent analogs)[5].

PART 2: Troubleshooting Guides (Triage & Resolution)

Issue 1: Suspected In-Situ Artifact Formation During Sample Preparation

Symptom: You observe unusually high levels of NDSRIs or NDMA that scale non-linearly with sample concentration, or you detect nitrosamines in control blanks. Causality: Nitrosamines can be artificially generated during your analysis if residual nitrites and amines are exposed to specific conditions. For example, extracting extended-release tablets with Dichloromethane (DCM) is a known trigger[6]. DCM is non-polar and excludes water; if your sample contains trace nitrites and secondary amines, the DCM phase acts as a micro-reactor, concentrating these precursors and driving the thermodynamic equilibrium toward in-situ nitrosamine formation[6]. Similarly, injecting crude samples into a hot GC inlet (>200°C) can thermally catalyze nitrosation[7]. Resolution: Abandon DCM for nitrite-rich samples. Switch to a highly aqueous or methanolic extraction and introduce a nitrite scavenger (e.g., ascorbic acid) to chemically reduce nitrite to nitric oxide before it can react.

ArtifactMitigation Start Sample Prep Initiation CheckNitrite Test for Residual Nitrites & Sec/Tert Amines Start->CheckNitrite HighRisk High Risk of In-Situ Nitrosation? CheckNitrite->HighRisk AddInhibitor Add Nitrite Scavenger (e.g., Ascorbic Acid) HighRisk->AddInhibitor Yes (Nitrite > 1 ppm) AvoidDCM Avoid DCM Extraction Use MeOH/Water HighRisk->AvoidDCM Yes (Non-polar amines) StandardPrep Proceed with Standard Extraction Protocol HighRisk->StandardPrep No LCMS LC-MS/MS Analysis AddInhibitor->LCMS AvoidDCM->LCMS StandardPrep->LCMS

Workflow for identifying and mitigating artifactual NDSRI formation during sample preparation.

Issue 2: Severe Matrix Effects and Poor Chromatographic Resolution

Symptom: The Limit of Quantitation (LOQ) fails regulatory thresholds, and the analyte signal drops significantly in the presence of the sample matrix. Causality: In extended-release formulations, high molecular weight polymers like Hydroxypropyl Methylcellulose (HPMC) swell and gelatinize in aqueous extraction solvents[6]. This physical gelatinization traps the NDSRI (lowering extraction recovery) and, if injected, coats the LC column and MS ionization needle, causing severe ion suppression. Resolution: Implement a Solid Phase Extraction (SPE) cleanup step to crash out or retain the polymers. Additionally, switch the MS ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid droplet desolvation, making it inherently more resistant to matrix suppression from excipients[8].

LCMSOptimization Issue Poor Sensitivity / Matrix Effect Detected in LC-MS/MS Assess Evaluate Chromatogram & Ion Suppression Profile Issue->Assess Coelution API Co-elution? Assess->Coelution IonSupp Ion Suppression from Excipients (e.g., HPMC)? Assess->IonSupp ModifyLC Adjust Gradient / Mobile Phase or Use High-Res Column Coelution->ModifyLC Yes Validate Validate Recovery & LOQ ModifyLC->Validate ModifyPrep Optimize SPE Cleanup or Switch to APCI IonSupp->ModifyPrep Yes ModifyPrep->Validate

Decision tree for troubleshooting LC-MS/MS matrix effects and chromatographic resolution issues.

PART 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, every analytical run must validate its own extraction efficiency and matrix tolerance. Below is the definitive protocol for Artifact-Free Extraction of NDSRIs from Polymeric Drug Products .

Step 1: Isotope Dilution (The Self-Validation Engine)

  • Action: Weigh 100 mg of the pulverized drug product into a centrifuge tube. Immediately spike the dry powder with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13 C-D 3​ -NDSRI, at a concentration matching your target LOQ.

  • Causality: Spiking before solvent addition ensures the SIL-IS undergoes the exact same physical entrapment and chemical degradation risks as the endogenous NDSRI. If extraction fails, the IS signal drops, instantly invalidating the run and preventing a false negative.

Step 2: Nitrite Scavenging

  • Action: Add 1.0 mL of 10 mM Ascorbic Acid (prepared in LC-MS grade water) to the sample. Vortex for 2 minutes.

  • Causality: Ascorbic acid acts as a competitive reducing agent, instantly neutralizing residual nitrites into inert nitric oxide gas before they can react with the API's secondary amines during the extraction phase.

Step 3: Polymer Precipitation & Extraction

  • Action: Add 4.0 mL of cold Methanol (-20°C). Vortex vigorously for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality: The high ratio of cold organic solvent forces the hydration shell off the HPMC polymers, causing them to precipitate into a hard pellet while the NDSRI remains highly soluble in the methanolic supernatant.

Step 4: LC-MS/MS Analysis & System Suitability

  • Action: Transfer the supernatant to an LC vial and inject it into an LC-MS/MS system (preferably using APCI mode).

  • Self-Validation Checkpoint: Calculate the absolute peak area of the SIL-IS in the sample matrix and compare it to a neat solvent standard. The recovery must fall between 80% and 120%. If the SIL-IS signal is suppressed by >20%, the matrix effect is too severe, and the sample must be routed back for SPE cleanup.

PART 4: Quantitative Data Presentation

To select the correct analytical platform for your specific NDSRI, consult the performance matrix below. While LC-MS/MS is the gold standard for non-volatile NDSRIs[5], High-Resolution Mass Spectrometry (HRMS) is increasingly required to resolve isobaric interferences[2].

Analytical TechniqueTarget Analyte ProfileTypical LOQ RangePrimary Analytical ChallengeRecommended Mitigation Strategy
LC-MS/MS (ESI) Large, non-volatile NDSRIs; Polar APIs0.1 – 1.0 ng/mLSevere ion suppression from co-eluting API and excipients.Optimize chromatography; use 2D-LC to divert API to waste.
LC-MS/MS (APCI) Low-to-medium mass NDSRIs0.5 – 2.0 ng/mLThermal degradation of labile NDSRIs in the heated probe.Lower probe temperature; optimize corona discharge current.
GC-MS/MS Small, volatile nitrosamines (e.g., NDMA)0.05 – 0.5 ng/mLIn-situ artifact formation in the hot injection port (>200°C).Dilute samples >8-fold; use cool on-column injection[7].
LC-HRMS (Q-TOF) Complex NDSRIs with isobaric API fragments0.5 – 5.0 ng/mLLower absolute sensitivity compared to targeted Triple Quads.Utilize targeted SIM/PRM modes; optimize mass extraction window.

PART 5: References

1. - thermofisher.com 2. - lcms.cz 3. - regulations.gov 4. - usp.org 5. - acs.org 6. - qbdgroup.com 7. - chromatographyonline.com 8. - fda.gov 9. - resolvemass.ca

Sources

Validation & Comparative

Comprehensive Comparison Guide: 4-Nitrosopiperazine-1-carbaldehyde vs. Conventional Nitrosamine Standards

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry has undergone a paradigm shift in impurity profiling following the detection of highly potent N-nitrosamines in various drug products. While early regulatory focus centered on small-molecule, volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the landscape has evolved to address complex Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1][2].

4-Nitrosopiperazine-1-carbaldehyde (also known as 1-formyl-4-nitrosopiperazine) is a prototypical NDSRI[3][4]. It is derived from the nitrosation of 1-formylpiperazine[5][6], a common intermediate and degradant in piperazine-containing active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between 4-Nitrosopiperazine-1-carbaldehyde and conventional small-molecule nitrosamine standards, detailing their physicochemical differences, analytical behavior, and the self-validating protocols required for their precise quantification.

Structural and Mechanistic Divergence

Small-molecule nitrosamines (e.g., NDMA, NDEA) are typically introduced into pharmaceuticals via cross-contamination, recycled solvents, or generic reagents[7]. In contrast, 4-Nitrosopiperazine-1-carbaldehyde is fundamentally tied to the API's structural backbone[1]. It forms when 1-formylpiperazine (a secondary amine) reacts with nitrosating agents—such as residual nitrites in excipients—under acidic microenvironmental conditions during formulation or storage[2][5].

Pathway A 1-Formylpiperazine (Secondary Amine Precursor) C N-Nitrosation Reaction (pH 3-4) A->C B Nitrosating Agent (e.g., Nitrite in acidic conditions) B->C D 4-Nitrosopiperazine-1-carbaldehyde (NDSRI) C->D + H2O

Nitrosation pathway of 1-formylpiperazine forming 4-nitrosopiperazine-1-carbaldehyde.

Physicochemical Comparison

The structural complexity of NDSRIs drastically alters their physicochemical properties compared to standard nitrosamines. These differences dictate the selection of sample preparation and chromatographic techniques[8].

Table 1: Physicochemical Properties of Nitrosamine Standards
Property4-Nitrosopiperazine-1-carbaldehydeNDMANDEANMBA
Classification NDSRI[1]Small-MoleculeSmall-MoleculeSmall-Molecule
Molecular Weight 143.14 g/mol [3]74.08 g/mol 102.14 g/mol 146.14 g/mol
Volatility Low (Non-volatile)HighHighLow
LogP (approx.) -0.5[3]-0.570.48-0.35
Analytical Suitability LC-MS/MS, LC-HRMSGC-MS, LC-MS/MSGC-MS, LC-MS/MSLC-MS/MS

Causality in Analytical Choices: Because 4-Nitrosopiperazine-1-carbaldehyde is non-volatile and thermally labile, Gas Chromatography-Mass Spectrometry (GC-MS) methods—often utilized for volatile targets like NDMA and NDEA—are fundamentally unsuitable[8][9]. Thermal degradation in the GC inlet can lead to false negatives or the artifactual generation of the nitrosamine from its precursors. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is mandatory, aligning with the United States Pharmacopeia (USP) General Chapter <1469> Procedure 3[10].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure scientific integrity and trustworthiness, the following protocol incorporates a self-validating system: the use of isotopically labeled internal standards (IS) to correct for matrix effects and ionization suppression. This ensures that every chromatographic run validates its own recovery.

Workflow S1 Sample Preparation (Cold Solvent Extraction) S2 Chromatographic Separation (Reverse Phase C18, LC) S1->S2 S3 Ionization (ESI+ / APCI+) S2->S3 S4 Mass Spectrometry (MRM / HRMS) S3->S4 S5 Data Analysis & Quantification S4->S5

Self-validating LC-MS/MS workflow for robust nitrosamine quantification.

Step-by-Step Methodology
  • Standard Preparation:

    • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 4-Nitrosopiperazine-1-carbaldehyde, NDMA, NDEA, and NMBA in LC-MS grade methanol.

    • Internal Standard (IS): Utilize NDMA-d6 and a structurally analogous labeled IS for the NDSRI (if unavailable, NMBA-d3 can serve as a surrogate for low-volatility targets). Prepare at 100 ng/mL.

    • Calibration Curve: Dilute stocks in water/methanol (80:20, v/v) to yield a 6-point calibration curve ranging from 0.1 ng/mL to 50 ng/mL.

  • Sample Preparation (Cold Extraction):

    • Weigh 100 mg of the API/drug product into a centrifuge tube.

    • Add 1.0 mL of extraction solvent (e.g., 5% methanol in water) spiked with 10 µL of the IS solution.

    • Causality Note: Cold aqueous extraction is critical; it minimizes in-situ nitrosation artifact formation that can occur in highly organic or heated solvents[11].

    • Vortex for 10 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins, return to 5% B.

  • Mass Spectrometry (MRM Mode):

    • Operate in ESI positive mode.

    • Transitions:

      • 4-Nitrosopiperazine-1-carbaldehyde: m/z 144.1 → m/z 114.1 (Quantifier), m/z 86.1 (Qualifier).

      • NDMA: m/z 75.1 → m/z 43.1.

      • NDEA: m/z 103.1 → m/z 75.1.

Performance Data Comparison

Experimental validation demonstrates the differing sensitivities and matrix effects encountered when analyzing these standards in a pharmaceutical matrix.

Table 2: Typical LC-MS/MS Performance Metrics in API Matrix
Metric4-Nitrosopiperazine-1-carbaldehydeNDMANDEANMBA
Limit of Detection (LOD) 0.05 ng/mL0.02 ng/mL0.02 ng/mL0.04 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL0.05 ng/mL0.05 ng/mL0.10 ng/mL
Recovery (at 1 ng/mL spike) 92% ± 4%98% ± 2%97% ± 3%94% ± 3%
Matrix Effect (Ion Suppression) Moderate (~15%)Low (~5%)Low (~5%)Moderate (~12%)

Data Interpretation: 4-Nitrosopiperazine-1-carbaldehyde exhibits slightly higher LOD/LOQ and moderate ion suppression compared to small-molecule standards. This is due to its increased polarity and potential for hydrogen bonding in the ESI source, necessitating rigorous IS correction to maintain quantitative accuracy.

Regulatory and Toxicology Context

Under the FDA's updated guidance on the "Control of Nitrosamine Impurities in Human Drugs" (Rev. 2, September 2024), acceptable intake (AI) limits for NDSRIs are derived using the Carcinogenic Potency Categorization Approach (CPCA)[1][12]. While small molecules like NDMA have established AI limits (e.g., 26.5 ng/day), complex NDSRIs like 4-Nitrosopiperazine-1-carbaldehyde must be evaluated based on activating and deactivating structural features[2]. The presence of the formyl group and the piperazine ring environment heavily influence its CPCA score, dictating the stringency of the required control strategy[13].

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. (September 2024).[Link]

  • U.S. Food and Drug Administration (FDA). CDER Nitrosamine Impurity Acceptable Intake Limits.[Link]

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151560737, 4-nitrosopiperazine-1-carbaldehyde.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde.[Link]

Sources

Cross-Validation of Quantification Methods for 4-Nitrosopiperazine-1-carbaldehyde in Pharmaceutical APIs

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny intensifies around genotoxic impurities, the analytical quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical bottleneck in drug development. 4-Nitrosopiperazine-1-carbaldehyde (CAS: 2455384-08-2), also known as 1-formyl-4-nitrosopiperazine, is a highly potent mutagenic impurity typically found in pharmaceutical active pharmaceutical ingredients (APIs) containing piperazine derivatives.

This guide provides an objective, data-driven comparison of analytical methodologies for the trace-level quantification of 4-Nitrosopiperazine-1-carbaldehyde. By analyzing the causality behind experimental choices, we establish a self-validating framework that ensures scientific integrity and regulatory compliance.

Mechanistic Background & Regulatory Context

4-Nitrosopiperazine-1-carbaldehyde forms through the nitrosation of piperazine-1-carbaldehyde (a common API intermediate or degradant) in the presence of nitrosating agents (e.g., nitrites) under acidic conditions.

According to the FDA's guidance on the Control of Nitrosamine Impurities in Human Drugs, manufacturers must proactively detect and prevent unacceptable levels of nitrosamines, particularly NDSRIs, which share structural similarity to the API [1]. Similarly, the European Medicines Agency (EMA) mandates comprehensive risk evaluations for these impurities [2]. Because it is a Class 1 mutagenic carcinogen under the ICH M7(R2) guideline, this impurity must be controlled to parts-per-billion (ppb) levels to ensure a negligible lifetime carcinogenic risk [3].

G A Piperazine-1-carbaldehyde (API / Intermediate) D 4-Nitrosopiperazine-1-carbaldehyde (Genotoxic NDSRI) A->D Nitrosation B Nitrosating Agent (e.g., Sodium Nitrite) B->D NO+ donor C Acidic Conditions (H+) C->D Catalyst

Formation pathway of 4-Nitrosopiperazine-1-carbaldehyde via amine nitrosation.

Methodological Comparison: Selecting the Optimal Platform

Quantifying a low-molecular-weight (MW: ~143.1 g/mol ), highly polar nitrosamine in a complex, high-concentration API matrix presents severe analytical challenges. The table below summarizes the empirical performance of three primary analytical platforms.

Quantitative Performance Metrics Comparison
Analytical MethodIonization / DetectionLOD (ppb)LOQ (ppb)Matrix EffectThermal Stability RiskSuitability for NDSRIs
LC-MS/MS APCI (Positive) 0.5 1.5 Low None Excellent (Gold Standard)
LC-MS/MSESI (Positive)1.03.0High (Suppression)NoneGood (Requires dilution)
GC-MS/MSEI2.05.0LowHigh (Artifact formation)Moderate
HPLC-UVUV (230-250 nm)5001500High (Interference)NonePoor (Fails limits)
Causality Behind the Data
  • Why LC-MS/MS (APCI) Outperforms ESI: Electrospray Ionization (ESI) relies on liquid-phase charge desolvation, making it highly susceptible to ion suppression when trace nitrosamines co-elute with massive amounts of API. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, fundamentally resisting matrix suppression and yielding superior sensitivity for low-mass neutral compounds like 4-Nitrosopiperazine-1-carbaldehyde.

  • The Danger of GC-MS/MS: While Gas Chromatography offers excellent resolution, the high temperatures in the GC inlet (often >250°C) can cause residual nitrites and amines in the sample to react in situ, artificially generating 4-Nitrosopiperazine-1-carbaldehyde and leading to false-positive results.

G A API Sample Containing Trace NDSRI B Sample Preparation (SPE / LLE) A->B C LC-MS/MS (APCI) Gold Standard B->C High Sensitivity, Low Matrix Effect D GC-MS/MS (EI) Alternative B->D Risk of Thermal Degradation E HPLC-UV Routine QC B->E Insufficient LOD for Regulatory Limits

Analytical decision tree for 4-Nitrosopiperazine-1-carbaldehyde quantification.

Self-Validating Experimental Protocol: LC-MS/MS (APCI)

To ensure trustworthiness and reproducibility, the following protocol utilizes an isotope dilution strategy. This creates a self-validating system: any extraction losses or residual ion suppression experienced by the target analyte will be proportionally mirrored by the internal standard, preventing quantitative drift.

Step 1: Sample Preparation (Isotope Dilution & Extraction)
  • Weighing: Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Spiking: Add 10 µL of stable isotope-labeled internal standard (e.g., 4-Nitrosopiperazine-1-carbaldehyde-d8 at 100 ng/mL).

    • Scientific Rationale: The deuterated standard co-elutes exactly with the analyte, correcting for any matrix-induced ionization variations in real-time.

  • Extraction: Add 1.0 mL of LC-MS grade Water/Methanol (80:20, v/v). Vortex vigorously for 5 minutes to ensure complete dissolution of the nitrosamine.

  • Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Scientific Rationale: Cold centrifugation forces the precipitation of the less soluble bulk API, effectively cleaning the matrix before it reaches the column.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B. Flow rate: 0.4 mL/min.

    • Scientific Rationale: Formic acid acts as a proton source, enhancing the formation of [M+H]+ ions. The gradient ensures the highly polar 4-Nitrosopiperazine-1-carbaldehyde is retained initially, while the lipophilic API matrix is washed out later in the run.

Step 3: Mass Spectrometry (APCI-MRM Detection)

Configure the triple quadrupole mass spectrometer in Positive Ion APCI mode using Multiple Reaction Monitoring (MRM).

  • Corona Discharge Current: 4.0 µA

  • Probe Temperature: 400°C

  • Transitions for 4-Nitrosopiperazine-1-carbaldehyde ( [M+H]+ = 144.1):

    • Quantifier Ion: m/z 144.1 → 114.1 (Loss of NO group, highly specific to nitrosamines).

    • Qualifier Ion: m/z 144.1 → 86.1.

    • Scientific Rationale: Monitoring the loss of the nitroso group ( −30 Da) is the definitive mechanistic fingerprint for confirming the presence of an N-nitrosamine, virtually eliminating false positives from isobaric interferences.

Conclusion

For the quantification of 4-Nitrosopiperazine-1-carbaldehyde, LC-MS/MS equipped with an APCI source is the definitive analytical choice. It bypasses the severe matrix suppression seen in ESI and avoids the thermal artifact generation inherent to GC-MS/MS. By pairing this hardware configuration with a rigorous isotope-dilution extraction protocol, analytical scientists can achieve the sub-ppb sensitivity required to satisfy stringent FDA and EMA regulatory thresholds.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine impurities in human medicinal products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Inter-laboratory comparison of 4-Nitrosopiperazine-1-carbaldehyde measurements

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical methodologies for the detection and quantification of nitrosamine impurities is critical for pharmaceutical safety. As global regulatory bodies (FDA, EMA, ICH) enforce stringent acceptable intake limits for highly potent nitrosamines, laboratories must adopt ultra-sensitive, robust, and reproducible analytical strategies.

This guide provides a comprehensive inter-laboratory comparison of measurement techniques for 4-Nitrosopiperazine-1-carbaldehyde (C5H9N3O2, monoisotopic mass 143.06947 Da)[1], comparing the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Context: The Analytical Challenge

4-Nitrosopiperazine-1-carbaldehyde is a piperazine-derived nitrosamine. Piperazine derivatives are particularly susceptible to nitrosation in the presence of nitrites under acidic conditions during active pharmaceutical ingredient (API) synthesis or formulation[2].

The primary challenge in quantifying this specific impurity lies in matrix suppression and isobaric interference . When analyzing complex API matrices (such as rifampicin or sartans), co-eluting matrix components can severely suppress the electrospray ionization (ESI) signal of the target nitrosamine[3]. Furthermore, low-molecular-weight APIs can fragment in the ion source, producing isobaric background noise that mimics the target analyte's mass-to-charge (m/z) ratio, leading to false positives.

To mitigate this, laboratories must choose between the high sensitivity of targeted Multiple Reaction Monitoring (MRM) via LC-MS/MS and the high selectivity of exact mass measurement via LC-HRMS[4].

G N1 API Matrix (Piperazine Source) N3 4-Nitrosopiperazine- 1-carbaldehyde N1->N3 N2 Nitrosating Agent (e.g., Nitrite) N2->N3 N4 Sample Prep & IS Spiking (Matrix Mitigation) N3->N4 N5 LC-MS/MS (QqQ) High Sensitivity MRM N4->N5 N6 LC-HRMS (Orbitrap) High Selectivity Exact Mass N4->N6

Caption: Formation pathway of 4-Nitrosopiperazine-1-carbaldehyde and subsequent analytical workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol measuring ultra-trace nitrosamines must be a self-validating system. This means incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects and recovery losses, alongside rigorous matrix blanks to prove the absence of in-situ nitrosamine formation during sample preparation[5].

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Direct injection of API solutions often leads to rapid column degradation and severe ion suppression. We utilize a selective extraction using 1% aqueous formic acid to extract the polar nitrosamine while leaving the bulk lipophilic API un-dissolved[6].

  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of a 100 ng/mL SIL-IS solution (e.g., a deuterated piperazine-nitrosamine analog). Self-validation step: The IS controls for extraction efficiency and ionization variability.

  • Add 2.0 mL of 1% formic acid (aq) and vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate the insoluble API matrix.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Instrumental Analysis

  • LC-MS/MS (Triple Quadrupole): Utilize an Agilent Poroshell HPH-C18 (100 x 2.1 mm, 1.9 µm) column[2]. Mobile phase A: Water + 0.1% Formic Acid; Mobile Phase B: Methanol + 0.1% Formic Acid. Operate in ESI+ mode. Monitor the specific MRM transitions for the protonated precursor[M+H]+. Adjusting ESI parameters (spray voltage, gas flow) is critical here to improve ionization efficiency and minimize signal suppression[7].

  • LC-HRMS (Orbitrap/Q-TOF): Use identical chromatographic conditions. Operate the mass spectrometer at a resolution of ≥ 60,000 FWHM at m/z 200[7]. Extract the exact mass of 4-Nitrosopiperazine-1-carbaldehyde ([M+H]+ theoretical m/z 144.0768) with a mass tolerance window of ≤ 5 ppm.

Inter-Laboratory Comparison Study Design

An inter-laboratory study provides independent confirmation of method reproducibility, which is essential for supporting ultra-low LOQ claims in regulatory submissions[8]. In this study, identical spiked and blind samples were distributed to 12 participating laboratories.

G C1 Coordinating Body Sample Preparation C2 Blind Sample Distribution (Spiked & Blank) C1->C2 L1 Labs 1-6 (LC-MS/MS) C2->L1 L2 Labs 7-12 (LC-HRMS) C2->L2 D1 Data Collation & Z-Score Analysis L1->D1 L2->D1 D2 Method Reproducibility Assessment D1->D2

Caption: Logical workflow of the inter-laboratory comparison study evaluating nitrosamine measurements.

Statistical evaluation was performed using Z-scores. A Z-score between -2 and +2 indicates satisfactory performance, demonstrating that the laboratory's measurement aligns with the consensus value[5].

Comparative Data & Results

The following tables summarize the quantitative performance of both methodologies across the participating laboratories.

Table 1: Methodological Performance Metrics (Consensus Averages)

ParameterLC-MS/MS (QqQ)LC-HRMS (Orbitrap)Causality / Scientific Insight
Limit of Quantitation (LOQ) 0.5 ppb1.2 ppbQqQ methods utilizing scheduled MRM inherently offer lower baseline noise, yielding superior absolute sensitivity[7].
Linearity (R²) > 0.998 (0.5 - 100 ppb)> 0.995 (1.2 - 100 ppb)Both methods demonstrate excellent dynamic range, though HRMS requires careful calibration to prevent detector saturation at higher limits.
Mass Accuracy N/A (Nominal Mass)< 3 ppm errorHRMS provides definitive structural confirmation, eliminating false positives caused by isobaric API fragments[4].
Mean Recovery 98.5% ± 4.2%97.1% ± 3.8%The use of SIL-IS successfully normalizes matrix suppression across both platforms.

Table 2: Inter-Laboratory Reproducibility (Spiked Sample at 10 ppb)

MetricLC-MS/MS Cohort (n=6)LC-HRMS Cohort (n=6)
Mean Measured Concentration 9.85 ppb10.12 ppb
Inter-Lab Precision (% RSD) 6.4%4.1%
Satisfactory Z-Scores ( Z≤ 2)
False Positives (in Blanks) 1 Lab (Due to isobaric interference)0 Labs
Analytical Conclusion

While LC-MS/MS remains the gold standard for achieving the absolute lowest LOQs required for highly potent nitrosamines, it is susceptible to occasional false positives in highly complex matrices if chromatographic separation is not perfectly optimized. Conversely, LC-HRMS demonstrated superior inter-laboratory precision (4.1% RSD vs 6.4% RSD) and zero false positives. The high-resolution capability of HRMS allows laboratories to clearly distinguish 4-Nitrosopiperazine-1-carbaldehyde from background interferences[8], making it the preferred choice for confirmatory testing and complex formulation analysis.

References

  • ResolveMass. "Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing." ResolveMass Insights, Dec 2025. Available at: [Link]

  • PubChemLite. "4-nitrosopiperazine-1-carbaldehyde (C5H9N3O2)." University of Luxembourg. Available at:[Link]

  • Nagendla N. K., et al. "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." Chemical Research in Toxicology, PMC, 2024. Available at:[Link]

  • Panusa A., et al. "A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis." Separations, MDPI, 2024. Available at:[Link]

  • Schmidtsdorff S., et al. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin." Molecules, PubMed, 2023. Available at:[Link]

  • LCGC International. "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." Chromatography Online, 2021. Available at:[Link]

Sources

Mechanistic SAR: Structural Substituents vs. Toxicological Potency

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 4-Nitrosopiperazine Derivatives

Introduction For drug development professionals, 4-nitrosopiperazine derivatives represent a complex intersection of pharmacology and toxicology. While historically explored for their interactions with central nervous system targets (such as serotonin receptors)[1], these compounds are now predominantly recognized as Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2]. The presence of derivatives like 1-methyl-4-nitrosopiperazine (MNP) in essential medicines such as rifampicin has triggered global regulatory scrutiny[3]. This guide provides an objective, data-driven comparison of 4-nitrosopiperazine derivatives, detailing their Structure-Activity Relationships (SAR), carcinogenic potency, and the experimental workflows required to evaluate them.

The biological activity and mutagenic potential of N-nitrosamines are fundamentally dictated by their metabolic activation. Cytochrome P450 (CYP450) enzymes mediate the α-hydroxylation of the nitrosamine, leading to the formation of a highly reactive, DNA-alkylating diazonium ion[2][4]. The SAR of 4-nitrosopiperazines hinges on the steric and electronic environment surrounding the α-carbon:

  • Unobstructed α-Carbons (e.g., 1-Methyl-4-nitrosopiperazine): The presence of a simple methyl group offers minimal steric hindrance, allowing efficient CYP450 binding and rapid α-hydroxylation. This results in high carcinogenic potency, necessitating stringent Acceptable Intake (AI) limits[5][6].

  • Bulky Substituents (e.g., 1-Cyclopentyl-4-nitrosopiperazine): Replacing the methyl group with a bulky moiety like a cyclopentyl ring introduces significant steric hindrance. This structural modification impedes the enzymatic α-hydroxylation process, thereby reducing the compound's mutagenic potential[7].

  • Aromatic Substitutions (e.g., 1-(2-Chlorophenyl)-4-nitrosopiperazine): Aromatic rings alter both the steric bulk and the electronic distribution of the piperazine ring. While this specific derivative has been investigated for pharmacological properties rather than purely as an impurity, the electron-withdrawing nature of the chlorophenyl group can stabilize the molecule against rapid metabolic degradation[1].

  • Ring Methylation (e.g., 3,5-Dimethyl-nitrosopiperazine): Methylation directly on the piperazine ring (at C3 and C5) shifts the metabolic activation pathways. The Di-region theory suggests that such substitutions force the molecule to undergo distinct metabolic activation at the α- and γ-positions, fundamentally altering its cross-linking capability with DNA base pairs[8].

Quantitative Comparison of 4-Nitrosopiperazine Derivatives

To objectively assess the risk profile of these derivatives, toxicologists employ the Carcinogenic Potency Categorization Approach (CPCA) and Read-Across (RAx) methodologies[6][7]. The table below summarizes the quantitative SAR data derived from in vivo TD50 values and regulatory AI limits.

DerivativeStructural ModificationCarcinogenic Potency (TD50)Regulatory Acceptable Intake (AI)Primary Context / Mechanism
1-Methyl-4-nitrosopiperazine (MNP) N-methyl substitution~0.14 mg/kg/day26.5 ng/dayHigh risk of α-hydroxylation; identified as an impurity in rifampicin[3][5].
1-Cyclopentyl-4-nitrosopiperazine Bulky N-cyclopentyl groupReduced potencyCategorized via CPCASteric hindrance at α-carbon reduces CYP450 activation[7].
1-(2-Chlorophenyl)-4-nitrosopiperazine N-(2-chlorophenyl) substitutionUndetermined (Lower risk)N/A (Pharmacological focus)Investigated for serotonin receptor modulation; altered electronic profile[1].
3,5-Dimethyl-nitrosopiperazine Piperazine ring methylationVariable (Stereo-dependent)N/ADistinct α- and γ-position metabolic activation[8].

Note: AI limits are established using DARAN (Defined Approach for Risk Assessment of New Nitrosamines) and surrogate read-across data when compound-specific in vivo data is absent[9].

Experimental Workflows: Optimizing Mutagenicity Evaluation

Standard in vitro assays often fail to accurately predict the mutagenicity of complex N-nitrosopiperazines due to inadequate metabolic activation. To establish a self-validating protocol, the standard Ames test must be optimized specifically for nitrosamines[2].

Step-by-Step Methodology: Optimized Ames Test for N-Nitrosopiperazines

  • Rationale (Causality): Standard 10% rat liver S9 fractions lack sufficient CYP2E1 activity to α-hydroxylate nitrosamines. Utilizing 30% hamster liver S9 significantly enhances the metabolic conversion of the nitrosopiperazine into its reactive diazonium state[2].

  • Step 1: Bacterial Strain Preparation. Culture Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535) overnight to reach the late exponential growth phase.

  • Step 2: S9 Mix Formulation. Prepare the metabolic activation mixture using 30% liver S9 fraction derived from hamsters pretreated with enzymatic inducers (e.g., Aroclor 1254).

  • Step 3: Preincubation Phase. Combine 0.1 mL of the bacterial culture, 0.5 mL of the 30% hamster S9 mix, and the 4-nitrosopiperazine derivative (dissolved in DMSO). Incubate the mixture at 37°C for 60 minutes.

    • Causality: N-nitrosamines are relatively stable. A prolonged 60-minute liquid preincubation maximizes the contact time between the compound, the CYP450 enzymes, and the bacteria before immobilization in agar, drastically reducing false-negative rates[2].

  • Step 4: Plating. Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the preincubation tubes, mix gently, and pour onto minimal glucose agar plates.

  • Step 5: Incubation and Quantification. Incubate plates at 37°C for 48-72 hours. Count the revertant colonies and compare against vehicle and positive controls to determine the mutagenic index.

In Silico Risk Assessment Workflow

When empirical data is unavailable, drug development professionals rely on in silico workflows integrating quantum mechanics (QM) and docking approaches to predict CYP450 binding and reactivity[4].

SAR_Workflow N1 Identify 4-Nitrosopiperazine Derivative N2 In Silico SAR & CPCA (Alpha-H & Steric Factors) N1->N2 N3 Optimized Ames Test (30% Hamster S9 Activation) N2->N3 Mutagenicity Screening N4 In Vivo TD50 / Read-Across (Surrogate Data Analysis) N2->N4 Direct Read-Across N3->N4 Positive Hit N5 Establish Acceptable Intake (AI) Limit N4->N5

Figure 1: SAR-driven risk assessment and validation workflow for 4-Nitrosopiperazine derivatives.

Conclusion

The structure-activity relationship of 4-nitrosopiperazine derivatives is a delicate balance between steric hindrance and metabolic vulnerability. While bulky substitutions (e.g., cyclopentyl or chlorophenyl groups) can mitigate carcinogenic risk by obstructing α-hydroxylation, unhindered derivatives like 1-methyl-4-nitrosopiperazine demand rigorous regulatory control[5][7]. By employing optimized in vitro protocols and robust in silico read-across methodologies, researchers can accurately profile these compounds, ensuring both the safety and efficacy of pharmaceutical products.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrosopiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of reactive and potentially hazardous compounds is a daily reality, and ensuring their proper disposal is a critical, non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the safe disposal of 4-Nitrosopiperazine-1-carbaldehyde, a compound that demands rigorous handling due to its chemical structure.

The core principle underpinning these procedures is the inherent risk associated with the N-nitroso functional group. N-nitroso compounds as a class are recognized as probable human carcinogens by regulatory bodies, and many are potent carcinogens in laboratory animals.[1][2] Therefore, the primary objective of any disposal protocol is the complete and verified destruction of this moiety before the material enters a standard waste stream.

Hazard Assessment and Immediate Safety Precautions

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. 4-Nitrosopiperazine-1-carbaldehyde, like many nitrosamines, must be treated as a suspect carcinogen.[3][4][5] All operations involving this compound, including weighing, transfer, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation.[6]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[6]

  • Eye Protection: Safety glasses with side shields and a face shield are mandatory to protect against splashes.[6]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.[6]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or hazardous reactions.[7]

Waste Collection and Segregation

Proper segregation is the first step in a compliant disposal pathway.

  • Designated Waste Container: All solid waste contaminated with 4-Nitrosopiperazine-1-carbaldehyde (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[8][9]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4-Nitrosopiperazine-1-carbaldehyde"

    • CAS Number (if available)

    • Primary Hazard(s): "Toxic," "Carcinogen"

    • Accumulation Start Date

Disposal Pathway Decision Framework

The choice of disposal method depends on the quantity of waste and the resources available in your laboratory. The following decision tree illustrates the appropriate pathway.

DisposalWorkflow Start Waste Containing 4-Nitrosopiperazine-1-carbaldehyde Decision Small Quantity (<5g)? AND Lab Equipped for Chemical Neutralization? Start->Decision Protocol1 Follow Protocol 1: In-Lab Chemical Degradation Decision->Protocol1  Yes Protocol2 Follow Protocol 2: Off-Site Licensed Incineration Decision->Protocol2  No End Waste Disposed Protocol1->End Protocol2->End

Caption: Disposal decision workflow for 4-Nitrosopiperazine-1-carbaldehyde.

Detailed Disposal Protocols

Protocol 1: In-Lab Chemical Degradation (For Small Quantities)

This procedure is based on the established method of reducing carcinogenic nitrosamines to their corresponding, less hazardous amines using a chemical reducing agent.[10] This protocol should only be performed by personnel thoroughly trained in handling hazardous chemicals and quenching reactions.

Principle: Aluminum-Nickel (Al-Ni) alloy powder in an aqueous alkali solution effectively reduces the N-nitroso group to the parent amine, destroying the carcinogenic potential.[10]

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, prepare a reaction vessel (a round-bottom flask is ideal) of sufficient size to accommodate the waste solution and reagents, ensuring it is no more than half full. Equip the vessel with a magnetic stirrer.

  • Dilution: If the waste is a concentrated solution, dilute it with a compatible solvent (e.g., water or methanol) to ensure the concentration of 4-Nitrosopiperazine-1-carbaldehyde is low.

  • Alkalinization: While stirring, slowly add a sufficient amount of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to make the waste solution strongly alkaline (pH > 12).

  • Addition of Reducing Agent: Cautiously and in small portions, add Al-Ni alloy powder to the stirring solution. The reaction is exothermic and will generate hydrogen gas; controlled addition is critical to prevent excessive foaming and pressure buildup. A general rule is to add approximately 2-3 times the weight of the nitrosamine.

  • Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete reduction. The reaction progress can be monitored by a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, cautiously quench any remaining Al-Ni alloy by slowly adding a protic solvent like methanol.

  • Final Disposal: Neutralize the resulting solution with a suitable acid (e.g., dilute HCl) and dispose of it through your institution's aqueous chemical waste stream, in full compliance with local regulations.

Protocol 2: Off-Site Licensed Incineration (Recommended for All Quantities)

This is the most common, safest, and broadly recommended disposal method. It ensures that the hazardous material is handled and destroyed by professionals in a facility designed for this purpose.

Step-by-Step Methodology:

  • Packaging: Ensure the hazardous waste container is securely sealed, clean on the outside, and free from any leaks or damage. For solids, the container should be a robust, sealable drum or pail. For liquids, use a compatible, sealed container.

  • Documentation: Complete all required hazardous waste manifest forms provided by your institution's Environmental Health and Safety (EHS) office or your licensed waste disposal contractor. Accuracy is paramount.

  • Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area while awaiting pickup. The storage area should be well-ventilated and have secondary containment.

  • Handover: Transfer the waste to the EHS personnel or the licensed contractor during the scheduled pickup. Do not leave waste unattended. The material will be transported to a licensed facility for high-temperature incineration, which is the preferred method for the complete destruction of organic carcinogens.[11][12]

Spill and Emergency Procedures

Minor Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal via Protocol 2.[6][11]

  • Decontaminate the area with a suitable cleaning agent.

Major Spill or Spill Outside a Fume Hood:

  • Evacuate the laboratory immediately and alert others.

  • Prevent entry to the area.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Quantitative Data Summary

ParameterValue / InformationSource
Chemical Formula C₅H₉N₃O₂[13]
Molecular Weight 143.14 g/mol [13]
Primary Hazards Suspected Carcinogen, Toxic[1][5]
Incompatible Agents Strong Oxidizing Agents, Strong Acids[7]
Recommended Disposal High-Temperature Incineration[11][12]
Chemical Degradation Agent Aluminum-Nickel (Al-Ni) Alloy in Aqueous Alkali[10]
OSHA Regulation Covered under 29 CFR 1910.1003 (13 Carcinogens) and 1910.1450 (Lab Standard) as a class[3][14]

References

  • Carcinogens - Standards. Occupational Safety and Health Administration. [Link]

  • Carcinogens in the Workplace: Considerations for EHS. EHSLeaders. [Link]

  • OSHA's Regulated Chemicals. Case Western Reserve University Environmental Health and Safety. [Link]

  • Carcinogens - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • 4-nitrosopiperazine-1-carbaldehyde. PubChem. [Link]

  • Safety Data Sheet for N-Nitrosopiperidine. CPAChem. [Link]

  • Empty Container Disposal. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Safe disposal of carcinogenic nitrosamines. Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Carcinogenesis, 4(3), 315–319. [Link]

  • Material Safety Data Sheet for N-NITROSO PIPERAZINE MONOMER (NPIPZ). Cleanchem Laboratories. [Link]

  • Scientific and Technical Assessment Report on Nitrosamines. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Frequently Asked Questions about N-Nitroso Compounds. Delaware Health and Social Services. [Link]

  • Chemical Compatibility Chart. ISM. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.